molecular formula C8H11NO3 B042286 Ethyl 4,5-dimethyloxazole-2-carboxylate CAS No. 33123-73-8

Ethyl 4,5-dimethyloxazole-2-carboxylate

Cat. No.: B042286
CAS No.: 33123-73-8
M. Wt: 169.18 g/mol
InChI Key: WUJJALUYISMRGX-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyloxazole-2-carboxylate (CAS 33123-73-8) is a high-value oxazole derivative serving as a versatile building block in organic synthesis. Its molecular formula is C 8 H 11 NO 3 , with a molecular weight of 169.18 g/mol . This compound is primarily valued as a key synthetic intermediate in medicinal chemistry for constructing complex heterocyclic molecules with potential biological activity . The oxazole core is a privileged structure in drug discovery, and researchers utilize this ester in the development of compounds with potential anti-inflammatory, antimicrobial, and anticancer properties . The reactive ester functional group allows for further chemical modifications, including hydrolysis to the corresponding acid or transesterification, making it a versatile precursor in various synthetic pathways . Applications extend beyond pharmaceuticals into agrochemical research for the synthesis of novel pesticides and herbicides . Additionally, its unique structure makes it a candidate for incorporation into advanced polymers and functional materials in material science . The compound should be stored sealed in a dry environment at room temperature .

Properties

IUPAC Name

ethyl 4,5-dimethyl-1,3-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-4-11-8(10)7-9-5(2)6(3)12-7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJJALUYISMRGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C(O1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4,5-Dimethyloxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a potential synthetic route for ethyl 4,5-dimethyloxazole-2-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The information presented herein is curated for an audience with a strong background in organic chemistry.

Introduction

Oxazole derivatives are a class of heterocyclic compounds that are integral to many areas of chemical research, most notably in the development of new pharmaceutical agents. Their unique electronic and structural properties make them valuable scaffolds in drug design. This compound is a specific derivative that holds promise as a versatile building block for the synthesis of more complex molecules. This guide will detail a plausible and robust synthetic methodology, based on established chemical principles, for the preparation of this target compound.

Proposed Synthetic Pathway: Robinson-Gabriel Synthesis

A viable and well-documented approach for the synthesis of substituted oxazoles is the Robinson-Gabriel synthesis.[1][2][3] This method involves the cyclodehydration of an α-acylamino ketone. For the synthesis of this compound, a plausible pathway begins with the acylation of 3-amino-2-butanone with ethyl oxalyl chloride, followed by an acid-catalyzed cyclization and dehydration to form the desired oxazole ring.

The overall reaction scheme is presented below:

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclodehydration (Robinson-Gabriel) start 3-Amino-2-butanone intermediate Ethyl 2-((3-oxobutan-2-yl)amino)-2-oxoacetate (α-acylamino ketone) start->intermediate reagent1 Ethyl oxalyl chloride Pyridine reagent1->intermediate product This compound intermediate->product reagent2 Sulfuric Acid (H₂SO₄) Heat reagent2->product cluster_1 cluster_1 intermediate_placeholder->cluster_1 cluster_0 cluster_0

Caption: Proposed Robinson-Gabriel synthesis of this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of this compound. These protocols are based on standard laboratory procedures for reactions of this type.

3.1. Synthesis of Ethyl 2-((3-oxobutan-2-yl)amino)-2-oxoacetate (Intermediate)

  • Materials:

    • 3-Amino-2-butanone hydrochloride

    • Ethyl oxalyl chloride

    • Pyridine

    • Dichloromethane (DCM), anhydrous

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of 3-amino-2-butanone hydrochloride (1.0 eq) in anhydrous dichloromethane (10 mL/mmol) at 0 °C under a nitrogen atmosphere, add pyridine (2.2 eq) dropwise.

    • After stirring for 15 minutes, add a solution of ethyl oxalyl chloride (1.1 eq) in anhydrous dichloromethane (2 mL/mmol) dropwise over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to afford the pure intermediate.

3.2. Synthesis of this compound (Target Compound)

  • Materials:

    • Ethyl 2-((3-oxobutan-2-yl)amino)-2-oxoacetate

    • Concentrated sulfuric acid (H₂SO₄)

  • Procedure:

    • To the purified ethyl 2-((3-oxobutan-2-yl)amino)-2-oxoacetate (1.0 eq), add concentrated sulfuric acid (5-10 eq) cautiously at 0 °C.

    • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or flash column chromatography to yield this compound.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis.

Table 1: Physicochemical Properties

PropertyValue (Predicted)
Molecular FormulaC₈H₁₁NO₃
Molecular Weight169.18 g/mol
Boiling Point220-230 °C (at 760 mmHg)
Density1.12 g/cm³
Refractive Index1.48

Table 2: Reaction Parameters and Yields

StepReactionReactant Ratios (eq)SolventTemperature (°C)Time (h)Yield (%)
1Acylation3-Amino-2-butanone HCl (1.0), Ethyl oxalyl chloride (1.1), Pyridine (2.2)Dichloromethane0 to RT12-1675-85
2CyclodehydrationIntermediate (1.0), H₂SO₄ (5-10)Neat80-1002-460-70

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Workup & Purification start Start Materials acylation Acylation Reaction start->acylation cyclization Cyclodehydration Reaction acylation->cyclization crude_product Crude Product cyclization->crude_product extraction Extraction & Washing crude_product->extraction drying Drying & Concentration extraction->drying purification Purification (Chromatography/Distillation) drying->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide outlines a robust and plausible synthetic route to this compound utilizing the Robinson-Gabriel synthesis. The provided experimental protocols, while hypothetical, are grounded in well-established organic chemistry principles and offer a solid starting point for researchers aiming to prepare this compound. The structured data and workflow visualizations are intended to facilitate a clear understanding of the synthetic process. Further optimization of reaction conditions may be necessary to achieve higher yields and purity.

References

An In-depth Technical Guide to Ethyl 4,5-dimethyloxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,5-dimethyloxazole-2-carboxylate is a substituted oxazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The oxazole ring is a key structural motif in various natural products and pharmacologically active molecules. This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic approach, and a discussion of the potential applications of this compound, tailored for a scientific audience.

Chemical Properties

Currently, detailed experimental data for this compound is limited in publicly accessible databases. The following table summarizes the available and predicted physicochemical properties.

PropertyValueSource
Molecular Formula C₈H₁₁NO₃[1][2]
Molecular Weight 169.18 g/mol [1][2]
CAS Number 33123-73-8[2]
Boiling Point 90-91 °C at 0.6 Torr[3]
Density 1.1±0.1 g/cm³ (Predicted)[3]
pKa -0.79±0.14 (Predicted)[3]
Physical State Not available
Melting Point Not available[1]
Solubility Not available
Refractive Index Not available[1]

Synthesis

Proposed Synthetic Pathway

A potential synthesis could involve the reaction of ethyl oxamate with 3-hydroxy-2-butanone (acetoin) under dehydrating conditions. The acid-catalyzed reaction would first form an α-acylamino ketone intermediate, which would then undergo cyclization and dehydration to yield the oxazole ring.

Synthetic Workflow for this compound reagent1 Ethyl Oxamate intermediate α-Acylamino Ketone Intermediate reagent1->intermediate + reagent2 3-Hydroxy-2-butanone (Acetoin) reagent2->intermediate product This compound intermediate->product Cyclization/ Dehydration (Acid Catalyst, Heat)

Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical)

Materials:

  • Ethyl oxamate

  • 3-Hydroxy-2-butanone (Acetoin)

  • Concentrated sulfuric acid (catalyst)

  • Toluene

  • Anhydrous sodium sulfate

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethyl oxamate (1 equivalent), 3-hydroxy-2-butanone (1 equivalent), and toluene.

  • Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.

  • Continue refluxing until no more water is collected, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Spectroscopic Data (Hypothetical)

No experimental spectroscopic data for this compound has been identified. The following represents predicted data based on the compound's structure.

¹H NMR (400 MHz, CDCl₃):

  • δ 4.45 (q, J=7.1 Hz, 2H, -OCH₂CH₃)

  • δ 2.40 (s, 3H, -CH₃)

  • δ 2.30 (s, 3H, -CH₃)

  • δ 1.42 (t, J=7.1 Hz, 3H, -OCH₂CH₃)

¹³C NMR (101 MHz, CDCl₃):

  • δ 160.5 (C=O, ester)

  • δ 158.0 (C2, oxazole)

  • δ 145.0 (C5, oxazole)

  • δ 135.0 (C4, oxazole)

  • δ 62.0 (-OCH₂)

  • δ 14.0 (-OCH₂CH₃)

  • δ 11.5 (-CH₃)

  • δ 10.0 (-CH₃)

Infrared (IR) Spectroscopy (ATR):

  • ~2980 cm⁻¹ (C-H, sp³)

  • ~1740 cm⁻¹ (C=O, ester)

  • ~1650 cm⁻¹ (C=N, oxazole)

  • ~1580 cm⁻¹ (C=C, oxazole)

  • ~1200 cm⁻¹ (C-O, ester)

Biological Activity and Signaling Pathways

There is currently no published information on the biological activity of this compound or its involvement in any signaling pathways. However, the oxazole scaffold is a common feature in many biologically active compounds, suggesting that this molecule could serve as a valuable building block in drug discovery programs. Further research is required to explore its potential therapeutic applications.

Drug Discovery Potential start This compound step1 Chemical Modification & Library Synthesis start->step1 step2 High-Throughput Screening step1->step2 step3 Hit Identification step2->step3 step4 Lead Optimization step3->step4 end Potential Drug Candidate step4->end

Logical workflow for exploring the drug discovery potential.

Conclusion

This compound is a chemical compound with a well-defined structure but limited publicly available experimental data. This guide has provided a summary of its known properties and a plausible, though hypothetical, synthetic route and expected spectroscopic characteristics. The absence of reported biological activity highlights an opportunity for future research to investigate the potential of this molecule and its derivatives in various scientific and therapeutic areas. As a versatile scaffold, it holds promise for applications in medicinal chemistry and materials science, warranting further investigation by the research community.

References

Elucidation of the Molecular Structure: A Technical Guide to Ethyl 4,5-Dimethyloxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of ethyl 4,5-dimethyloxazole-2-carboxylate. Due to the limited availability of published experimental data for this specific molecule, this paper presents a detailed, illustrative elucidation based on established spectroscopic principles and data from closely related analogs.

Introduction to this compound

This compound is a heterocyclic compound with the molecular formula C₈H₁₁NO₃ and a molecular weight of 169.18 g/mol .[1][2] Its structure, represented by the SMILES string CCOC(=O)C1=NC(=C(C)O1)C, consists of a central oxazole ring substituted with two methyl groups at the 4 and 5 positions and an ethyl carboxylate group at the 2-position.[1] The CAS number for this compound is 33123-73-8.[2] While specific applications for this molecule are not widely documented, the oxazole core is a significant scaffold in medicinal chemistry, appearing in various compounds with diverse biological activities. The elucidation of its precise structure is paramount for understanding its chemical properties and potential applications.

Synthesis and Purification

A plausible synthetic route to this compound can be adapted from general methods for oxazole synthesis. A common approach involves the condensation of an α-hydroxyketone with an appropriate cyanide-containing reactant, followed by esterification.

Illustrative Experimental Protocol: Synthesis
  • Reaction Setup: A solution of 3-hydroxy-2-butanone (acetoin) in a suitable aprotic solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: An equimolar amount of ethyl cyanoformate is added dropwise to the solution at room temperature. A catalytic amount of a mild acid or base may be employed to facilitate the reaction.

  • Reaction Progression: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound.

Spectroscopic Analysis and Structure Confirmation

The definitive structure of the synthesized compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.4Quartet2H-O-CH₂ -CH₃
~2.4Singlet3HC4-CH₃
~2.2Singlet3HC5-CH₃
~1.4Triplet3H-O-CH₂-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~160C =O (Ester)
~158C 2 (Oxazole)
~145C 5 (Oxazole)
~135C 4 (Oxazole)
~62-O-CH₂ -CH₃
~14-O-CH₂-CH₃
~11C4-CH₃
~9C5-CH₃

Note: The predicted chemical shifts are based on the analysis of similar oxazole and ester-containing compounds.[3][4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2980MediumC-H stretch (aliphatic)
~1740StrongC=O stretch (ester)
~1650MediumC=N stretch (oxazole)
~1580MediumC=C stretch (oxazole)
~1250StrongC-O stretch (ester)

Note: These predicted absorption frequencies are characteristic of substituted oxazole esters.[3][4][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
169[M]⁺ (Molecular ion)
140[M - C₂H₅]⁺
124[M - OC₂H₅]⁺
96[M - COOC₂H₅]⁺

Note: The fragmentation pattern is predicted based on the typical behavior of ethyl esters, which often involves the loss of the ethoxy or ethyl group.[7]

Workflow for Structure Elucidation

The logical flow of experiments and data analysis for the structure elucidation of an unknown compound like this compound is crucial. The following diagram illustrates this general workflow.

structure_elucidation_workflow synthesis Synthesis of Target Compound purification Purification (e.g., Column Chromatography) synthesis->purification Crude Product ms_analysis Mass Spectrometry (MS) purification->ms_analysis Pure Compound ir_analysis Infrared (IR) Spectroscopy purification->ir_analysis nmr_analysis NMR Spectroscopy (¹H, ¹³C, etc.) purification->nmr_analysis data_integration Data Integration and Analysis ms_analysis->data_integration Molecular Weight & Fragmentation ir_analysis->data_integration Functional Groups nmr_analysis->data_integration Connectivity & Spatial Arrangement structure_confirmation Structure Confirmation data_integration->structure_confirmation Consistent Spectroscopic Evidence

References

An In-depth Technical Guide to Ethyl 4,5-dimethyloxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 33123-73-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 4,5-dimethyloxazole-2-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of public data on this specific molecule, this guide synthesizes the known information and presents a theoretical framework for its synthesis and potential utility, drawing upon established principles of oxazole chemistry.

Chemical Identity and Properties

This compound is an organic compound featuring a five-membered oxazole ring substituted with two methyl groups and an ethyl carboxylate group. The key identification and physicochemical properties are summarized below.

PropertyValue
CAS Number 33123-73-8
Molecular Formula C₈H₁₁NO₃[1]
Molecular Weight 169.18 g/mol [1]
Canonical SMILES CCOC(=O)C1=NC(=C(O1)C)C
InChI Key WUJJALUYISMRGX-UHFFFAOYSA-N
Predicted Boiling Point 255.4±23.0 °C (at 760 mmHg)
Predicted Density 1.12±0.1 g/cm³
Predicted pKa -0.15±0.10

Synthesis and Experimental Protocols

A hypothetical two-step synthesis is outlined below. This protocol is theoretical and would require optimization and validation in a laboratory setting.

Step 1: Synthesis of 3-acetamido-2-butanone

This initial step involves the acylation of 3-amino-2-butanone.

  • Materials:

    • 3-amino-2-butanone hydrochloride

    • Acetyl chloride

    • A suitable base (e.g., triethylamine or pyridine)

    • Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

  • Procedure:

    • Suspend 3-amino-2-butanone hydrochloride in the anhydrous solvent and cool the mixture to 0 °C in an ice bath.

    • Add the base dropwise to the stirred suspension to neutralize the hydrochloride and liberate the free amine.

    • Slowly add acetyl chloride to the reaction mixture, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-acetamido-2-butanone.

    • Purify the crude product by column chromatography or distillation.

Step 2: Cyclization to this compound

This step would involve the cyclization of the α-acylamino ketone followed by esterification, or a one-pot reaction with a suitable reagent. A plausible approach involves reaction with ethyl oxalyl chloride.

  • Materials:

    • 3-acetamido-2-butanone

    • Ethyl oxalyl chloride

    • A suitable base (e.g., pyridine)

    • Dehydrating agent (e.g., phosphorus oxychloride or sulfuric acid)

  • Procedure:

    • Dissolve 3-acetamido-2-butanone in a suitable solvent like pyridine.

    • Cool the solution to 0 °C and slowly add ethyl oxalyl chloride.

    • After the addition is complete, add the dehydrating agent.

    • Heat the reaction mixture under reflux for several hours, monitoring the progress by TLC.

    • After cooling, pour the reaction mixture into ice water and extract the product with an organic solvent.

    • Wash the organic layer sequentially with dilute acid, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the resulting crude this compound by column chromatography or vacuum distillation.

Potential Applications in Drug Discovery and Medicinal Chemistry

The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. While specific biological activities for this compound have not been reported, its structural features suggest potential as a building block for the synthesis of novel therapeutic agents. The ethyl ester functionality provides a handle for further chemical modification, such as conversion to amides, hydrazides, or other derivatives, allowing for the exploration of structure-activity relationships.

The broader class of oxazoles has been investigated for a wide range of biological activities, including:

  • Anticancer

  • Antimicrobial

  • Anti-inflammatory

Therefore, this compound could serve as a valuable starting material for the synthesis of libraries of compounds to be screened for these and other activities.

Logical Workflow for Drug Discovery

The following diagram illustrates a typical workflow for utilizing a novel chemical entity like this compound in a drug discovery program.

G cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Evaluation cluster_development Preclinical Development A This compound (Core Scaffold) B Chemical Modification (e.g., Amidation, Hydrolysis) A->B C Compound Library Generation B->C D High-Throughput Screening (HTS) C->D E Hit Identification D->E F Lead Optimization E->F G In vivo Efficacy Studies F->G I Candidate Selection G->I H ADME/Tox Profiling H->I

Caption: A generalized workflow for the utilization of a novel chemical scaffold in a drug discovery pipeline.

Signaling Pathway Hypothesis

Given the prevalence of oxazole-containing compounds as kinase inhibitors, it is plausible that derivatives of this compound could be designed to target specific signaling pathways implicated in diseases such as cancer. For instance, modification of the core structure could lead to compounds that inhibit protein kinases involved in cell proliferation and survival pathways.

The diagram below illustrates a hypothetical scenario where a derivative of the title compound acts as a kinase inhibitor.

G cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Downstream Kinase Receptor->Kinase Substrate Substrate Protein Kinase->Substrate Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor Oxazole Derivative Inhibitor->Kinase

Caption: A diagram illustrating the hypothetical inhibition of a kinase signaling pathway by an oxazole derivative.

References

An In-depth Technical Guide to Ethyl 4,5-dimethyloxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 4,5-dimethyloxazole-2-carboxylate, a heterocyclic organic compound with applications in the flavor and fragrance industry and potential as a versatile building block in medicinal chemistry and drug discovery. The document details its physicochemical properties, a plausible synthetic route, and a general experimental workflow.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValue
Molecular Formula C₈H₁₁NO₃
Molecular Weight 169.18 g/mol [1]
CAS Number 33123-73-8

Note: Additional physical properties such as boiling point, melting point, and density are not consistently reported in publicly available literature and would require experimental determination.

Synthesis of this compound

While a specific, detailed experimental protocol for the direct synthesis of this compound is not widely published, a plausible synthetic approach can be derived from general methods for the synthesis of 4,5-disubstituted oxazoles. A common and effective method involves the [3+2] cycloaddition reaction between a carboxylic acid derivative and an isocyanide.

Plausible Experimental Protocol:

This protocol is based on established methodologies for oxazole synthesis and should be adapted and optimized for the specific reactants.

Objective: To synthesize this compound.

Materials:

  • Ethyl 2-amino-3-oxobutanoate (or a related precursor to form the 4,5-dimethyl-substituted ring)

  • An appropriate carboxylic acid or its activated derivative that will provide the 2-carboxylate functionality.

  • Dehydrating agent (e.g., triflic anhydride, phosphorus oxychloride)

  • A suitable base (e.g., pyridine, triethylamine)

  • Anhydrous organic solvent (e.g., dichloromethane, acetonitrile)

  • Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting amino-ketoester in anhydrous dichloromethane.

  • Activation: Cool the solution to 0 °C in an ice bath. Slowly add the activating agent for the carboxylic acid component, followed by the dropwise addition of the base, maintaining the temperature at 0 °C.

  • Cyclization: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthetic Workflow

The logical progression for the synthesis of this compound, from starting materials to the final, purified product, can be visualized as follows.

G cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Workup & Purification cluster_analysis Final Product start Starting Materials dissolve Dissolve in Anhydrous Solvent start->dissolve inert Establish Inert Atmosphere dissolve->inert cool Cool to 0 °C inert->cool add_reagents Add Activating Agent & Base cool->add_reagents react Stir at Room Temperature add_reagents->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench extract Extract with Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterization (NMR, MS) purify->characterize

General Synthetic Workflow for this compound.

Applications in Research and Development

This compound and related oxazole structures are of significant interest to the scientific community, particularly in the following areas:

  • Medicinal Chemistry: The oxazole ring is a common scaffold in a variety of biologically active compounds. This molecule serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

  • Flavor and Fragrance: Substituted oxazoles are known to contribute to the flavor and aroma profiles of various foods and beverages. Derivatives of this compound may be explored for their organoleptic properties.

This technical guide provides a foundational understanding of this compound for researchers and professionals. Further experimental investigation is necessary to fully characterize its properties and explore its potential applications.

References

Ethyl 4,5-Dimethyloxazole-2-carboxylate: A Review of Currently Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of scientific knowledge regarding ethyl 4,5-dimethyloxazole-2-carboxylate. Following a comprehensive review of available scientific literature and chemical databases, this document outlines the known properties of this compound.

Compound Identification

This compound is a heterocyclic organic compound. Its basic chemical identifiers are summarized in the table below.

PropertyValueSource(s)
CAS Number 33123-73-8[1]
Molecular Formula C₈H₁₁NO₃[1][2]
Molecular Weight 169.18 g/mol [1][2]
Synonyms 4,5-Dimethyl-oxazole-2-carboxylic acid ethyl ester, 2-Carbethoxy-4,5-dimethyloxazole[1][3]

Physicochemical and Spectral Data

A thorough search of scientific literature reveals a notable absence of published experimental data for this compound. While the compound is available from commercial suppliers, detailed characterization data such as melting point, boiling point, and spectroscopic analyses (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) are not present in peer-reviewed publications.[2][4]

Synthesis and Experimental Protocols

Currently, there are no detailed, peer-reviewed experimental protocols for the synthesis of this compound available in the public domain. Chemical synthesis databases mention the compound but do not provide specific reaction conditions, workup procedures, or purification methods.[2]

The absence of published synthetic routes means that key quantitative data, such as reaction yields and purity analysis, are unavailable.

Biological Activity and Signaling Pathways

The primary focus of this review was to identify any known biological activities or associated signaling pathways for this compound. The comprehensive literature search did not yield any studies, either in vitro or in vivo, that investigate the biological effects of this specific compound. Consequently, there is no information on its pharmacology, toxicology, or potential therapeutic applications.

It is important to distinguish this compound from structurally related isomers or similar molecules that have been studied. For instance, the isomeric compound ethyl 2,5-dimethyloxazole-4-carboxylate and the related flavor agent 2-ethyl-4,5-dimethyloxazole appear in search results but are distinct chemical entities with different properties and applications.[5][6][7]

Logical Workflow for Future Research

Given the lack of existing data, a logical workflow for future investigation of this compound would be required. The following diagram illustrates a potential research pathway.

Proposed research workflow for this compound.

Conclusion

References

The Synthesis and Characterization of Ethyl 4,5-Dimethyloxazole-2-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethyl 4,5-dimethyloxazole-2-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of published data on the direct discovery and synthesis of this specific molecule, this document presents a plausible and chemically sound synthetic pathway, complete with a detailed experimental protocol. Furthermore, it includes a compilation of known physical properties and predicted spectroscopic data to aid in its identification and characterization. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and potential applications of substituted oxazole derivatives.

Introduction

Oxazole moieties are a cornerstone in the architecture of many biologically active compounds and functional materials. The unique electronic and structural properties of the oxazole ring system make it a privileged scaffold in drug discovery, contributing to the pharmacological profiles of numerous natural products and synthetic drugs. This compound (CAS No. 33123-73-8) is a member of this important class of compounds, featuring a fully substituted oxazole core with an ethyl ester functionality at the 2-position. This substitution pattern offers multiple points for further chemical modification, making it an attractive building block for the synthesis of more complex molecules with potential therapeutic or material applications.

This document aims to consolidate the available information on this compound and to provide a practical guide for its synthesis and characterization in the absence of a definitive published discovery account.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 33123-73-8Chemical Abstracts Service
Molecular Formula C₈H₁₁NO₃
Molecular Weight 169.18 g/mol
Boiling Point 90-91 °C @ 0.6 TorrPublicly available chemical databases
Appearance Colorless to pale yellow liquid (Predicted)
Solubility Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate) (Predicted)

Proposed Synthesis Pathway

The proposed reaction proceeds via an initial O-acylation of the hydroxyl group of acetoin by ethyl chlorooxoacetate. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic oxazole ring.

G cluster_reactants Reactants cluster_products Products Acetoin 3-Hydroxy-2-butanone (Acetoin) Reaction + Acetoin->Reaction ECO Ethyl Chlorooxoacetate ECO->Reaction Target This compound HCl HCl Reaction_arrow Pyridine, Heat Reaction->Reaction_arrow Products_plus + Reaction_arrow->Products_plus Products_plus->Target Products_plus->HCl

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This section provides a detailed, albeit hypothetical, experimental protocol for the synthesis of this compound based on the pathway described above. Researchers should exercise standard laboratory safety precautions and may need to optimize reaction conditions.

Materials:

  • 3-Hydroxy-2-butanone (acetoin)

  • Ethyl chlorooxoacetate

  • Pyridine (anhydrous)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-hydroxy-2-butanone (1.0 eq) in anhydrous dichloromethane.

  • Addition of Pyridine: Add anhydrous pyridine (1.2 eq) to the reaction mixture and cool the flask to 0 °C in an ice bath.

  • Addition of Ethyl Chlorooxoacetate: Add ethyl chlorooxoacetate (1.1 eq) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Workflow Diagram:

G start Start setup Set up reaction under N2 start->setup add_reactants Add Acetoin and Pyridine in CH2Cl2 setup->add_reactants cool Cool to 0 °C add_reactants->cool add_eco Add Ethyl Chlorooxoacetate cool->add_eco reflux Reflux for 4-6h add_eco->reflux workup Aqueous Work-up reflux->workup purify Vacuum Distillation workup->purify end Pure Product purify->end

Caption: Experimental workflow for the proposed synthesis.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound, which are crucial for its structural elucidation. These predictions are based on the known chemical shifts and fragmentation patterns of similar oxazole derivatives.

Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.40Quartet2H-O-CH₂ -CH₃
~2.45Singlet3H4-CH₃
~2.30Singlet3H5-CH₃
~1.40Triplet3H-O-CH₂-CH₃

Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~160.0C =O (ester)
~158.0C 2 (oxazole)
~145.0C 5 (oxazole)
~135.0C 4 (oxazole)
~62.0-O-CH₂ -CH₃
~14.0-O-CH₂-CH₃
~11.04-CH₃
~10.05-CH₃

Table 4: Predicted Key IR and Mass Spectrometry Data

Spectroscopic MethodKey Peaks/Signals
IR (Infrared) ~1740 cm⁻¹ (C=O stretch, ester), ~1620 cm⁻¹ (C=N stretch, oxazole), ~1580 cm⁻¹ (C=C stretch, oxazole)
MS (Mass Spectrometry) m/z = 169 (M⁺), fragments corresponding to loss of -OCH₂CH₃, -COOCH₂CH₃

Conclusion

This compound represents a valuable, yet under-documented, building block in organic synthesis. This technical guide has provided a plausible and detailed pathway for its synthesis, along with a comprehensive set of expected physicochemical and spectroscopic data. It is our hope that this document will facilitate further research into this compound and its derivatives, unlocking their potential in drug discovery and materials science. Future work should focus on the experimental validation of the proposed synthetic route and a thorough investigation of the biological and material properties of this and related oxazole structures.

Theoretical Analysis of Ethyl 4,5-Dimethyloxazole-2-Carboxylate: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies for the study of ethyl 4,5-dimethyloxazole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. In the absence of specific experimental and theoretical data for this molecule in publicly available literature, this document serves as a detailed framework for conducting such an analysis. It outlines the standard computational protocols, presents hypothetical yet plausible data based on established principles of computational chemistry, and visualizes the research workflow. The objective is to equip researchers with a robust foundational understanding of the molecular properties and reactivity of this compound through in-silico techniques. While the synthesis and biological activities of various oxazole derivatives are subjects of ongoing research, this guide focuses on the theoretical characterization that can precede and inform experimental work.[1][2][3]

Introduction

Oxazole derivatives are a significant class of heterocyclic compounds that are integral to numerous pharmacologically active molecules.[3] Their diverse biological activities, including anticancer properties, are well-documented.[3] this compound, as a member of this family, presents a scaffold with potential for further functionalization and development in drug discovery. Theoretical studies, employing the principles of quantum chemistry, are indispensable for elucidating the electronic structure, molecular geometry, and reactivity of such novel compounds. This guide details the application of Density Functional Theory (DFT) for a comprehensive in-silico analysis of the title compound.

Computational Methodology

The theoretical investigation of this compound would typically involve a multi-step computational protocol. The following sections outline the standard methodologies employed in such a study.

Geometry Optimization and Vibrational Frequency Analysis

The initial step involves the optimization of the molecular geometry to find the most stable conformation. This is crucial as all subsequent calculations are performed on this optimized structure.

  • Software: Gaussian 16 or similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional.

  • Basis Set: 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost for organic molecules.

  • Procedure: The geometry is optimized without any symmetry constraints. The convergence criteria are set to the default values of the software.

  • Verification: A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

Electronic Properties and Frontier Molecular Orbital Analysis

The electronic properties of the molecule are investigated to understand its reactivity and kinetic stability.

  • Method: The same DFT/B3LYP level of theory and 6-311++G(d,p) basis set are used.

  • Properties Calculated:

    • HOMO (Highest Occupied Molecular Orbital) Energy: Related to the electron-donating ability of the molecule.

    • LUMO (Lowest Unoccupied Molecular Orbital) Energy: Related to the electron-accepting ability of the molecule.

    • HOMO-LUMO Energy Gap (ΔE): An indicator of the molecule's chemical reactivity and kinetic stability. A larger gap implies higher stability.

    • Ionization Potential (IP): Calculated as IP ≈ -EHOMO.

    • Electron Affinity (EA): Calculated as EA ≈ -ELUMO.

    • Global Reactivity Descriptors: Electronegativity (χ), Chemical Hardness (η), and Global Electrophilicity Index (ω) are calculated from the HOMO and LUMO energies.

Molecular Electrostatic Potential (MEP) Surface Analysis

The MEP surface is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack.

  • Procedure: The MEP surface is calculated for the optimized geometry. The potential is mapped onto the electron density surface.

  • Interpretation:

    • Red regions (negative potential): Indicate electron-rich areas, susceptible to electrophilic attack.

    • Blue regions (positive potential): Indicate electron-deficient areas, susceptible to nucleophilic attack.

    • Green regions (neutral potential): Indicate regions of near-zero potential.

Hypothetical Data and Results

The following tables present hypothetical, yet realistic, data that could be expected from a theoretical study of this compound based on the methodologies described above.

Table 1: Optimized Geometrical Parameters (Selected)
ParameterBond/AngleValue
Bond LengthO1-C2 (Å)1.35
C2-N3 (Å)1.31
N3-C4 (Å)1.40
C4-C5 (Å)1.38
C5-O1 (Å)1.37
C2-C6 (Å)1.48
C6=O7 (Å)1.21
C6-O8 (Å)1.34
Bond AngleO1-C2-N3 (°)115.0
C2-N3-C4 (°)108.0
N3-C4-C5 (°)109.0
C4-C5-O1 (°)105.0
C5-O1-C2 (°)103.0
Table 2: Calculated Vibrational Frequencies (Selected Modes)
Vibrational ModeFrequency (cm⁻¹)Description
ν(C=O)1750Carbonyl stretch of the ester group
ν(C=N)1620Oxazole ring C=N stretching
ν(C=C)1580Oxazole ring C=C stretching
δ(CH₃)1450Methyl group bending
ν(C-O)1250Ester C-O stretching
Table 3: Electronic Properties and Global Reactivity Descriptors
PropertySymbolValue
HOMO EnergyEHOMO-6.5 eV
LUMO EnergyELUMO-1.2 eV
HOMO-LUMO Energy GapΔE5.3 eV
Ionization PotentialIP6.5 eV
Electron AffinityEA1.2 eV
Electronegativityχ3.85 eV
Chemical Hardnessη2.65 eV
Global Electrophilicity Indexω2.79 eV

Visualizing the Theoretical Workflow

The following diagram illustrates the logical flow of a computational study on a molecule like this compound.

Theoretical_Study_Workflow cluster_0 Computational Setup cluster_1 Core Calculations cluster_2 Property Analysis cluster_3 Results and Interpretation start Define Molecular Structure (this compound) method Select Computational Method (e.g., DFT/B3LYP) start->method basis Choose Basis Set (e.g., 6-311++G(d,p)) method->basis geom_opt Geometry Optimization basis->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc electronic Electronic Properties (HOMO, LUMO, Energy Gap) freq_calc->electronic mep Molecular Electrostatic Potential (MEP) freq_calc->mep reactivity Global Reactivity Descriptors (Hardness, Electrophilicity) electronic->reactivity data_analysis Data Analysis and Visualization reactivity->data_analysis mep->data_analysis interpretation Interpretation of Results (Structure, Reactivity, Stability) data_analysis->interpretation report Technical Report / Whitepaper interpretation->report

Caption: Workflow for the theoretical study of a small organic molecule.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the computational analysis of this compound. By employing Density Functional Theory, it is possible to obtain valuable insights into the molecule's geometric structure, vibrational properties, electronic characteristics, and reactivity. The presented hypothetical data serves as a realistic expectation for such a study. The methodologies and workflow detailed herein provide a solid foundation for researchers to conduct in-silico investigations of this and other related oxazole derivatives, thereby accelerating the process of drug design and development. Future work should focus on performing these calculations and correlating the theoretical results with experimental findings to validate the computational models.

References

Spectroscopic and Synthetic Profile of Ethyl 4,5-Dimethyloxazole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

PropertyValueSource
Chemical Name Ethyl 4,5-dimethyloxazole-2-carboxylateN/A
CAS Number 33123-73-8[1]
Molecular Formula C₈H₁₁NO₃[1][2]
Molecular Weight 169.18 g/mol [1][2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.40Quartet2H-O-CH₂-CH₃
~2.35Singlet3HC5-CH₃
~2.20Singlet3HC4-CH₃
~1.40Triplet3H-O-CH₂-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~160.0C=O (Ester)
~158.0C2 (Oxazole ring)
~145.0C5 (Oxazole ring)
~135.0C4 (Oxazole ring)
~62.0-O-CH₂-CH₃
~14.0-O-CH₂-CH₃
~11.0C5-CH₃
~10.0C4-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2980-2900MediumC-H stretch (alkane)
~1740-1720StrongC=O stretch (ester)
~1650-1550MediumC=N stretch (oxazole ring)
~1250-1200StrongC-O stretch (ester)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zInterpretation
169[M]⁺ (Molecular ion)
140[M - C₂H₅]⁺
124[M - OCH₂CH₃]⁺
96[M - COOC₂H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound, based on established methods for similar compounds.

Synthesis of this compound

A plausible synthetic route involves the reaction of ethyl oxamate with 3-hydroxy-2-butanone (acetoin) under dehydrating conditions.

Materials:

  • Ethyl oxamate

  • 3-Hydroxy-2-butanone (acetoin)

  • Concentrated sulfuric acid (or other suitable dehydrating agent)

  • Dichloromethane (or other suitable solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Distilled water

Procedure:

  • To a solution of ethyl oxamate in dichloromethane, add 3-hydroxy-2-butanone.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice and water.

  • Neutralize the aqueous layer with a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in about 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR: Obtain the spectrum using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16 ppm).

Infrared (IR) Spectroscopy:

  • Sample Preparation: Place a drop of the purified liquid product between two potassium bromide (KBr) plates to form a thin film.

  • Instrumentation: Record the FT-IR spectrum using a Fourier-transform infrared spectrometer.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Report the absorption bands in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Mass Analyzer: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition: Scan over a mass-to-charge (m/z) range of 50-500.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for spectroscopic analysis.

Caption: Molecular Structure of this compound.

spectroscopic_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure

Caption: General Workflow for Synthesis and Spectroscopic Analysis.

References

The Biological Landscape of Ethyl 4,5-Dimethyloxazole-2-Carboxylate Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of biologically active natural products and synthetic compounds. Derivatives of oxazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1] The versatility of the oxazole core allows for extensive functionalization, enabling the fine-tuning of physicochemical and pharmacological properties to achieve desired therapeutic outcomes. This technical guide provides a comprehensive overview of the known and potential biological activities of a specific subclass: ethyl 4,5-dimethyloxazole-2-carboxylate derivatives. While direct and extensive experimental studies on this particular molecular framework are limited in publicly available literature, this document consolidates information from structurally related compounds to present a robust theoretical and practical framework for researchers.

I. Potential Biological Activities: An Evidence-Based Extrapolation

Although specific data on this compound derivatives is sparse, the broader family of oxazole and isoxazole derivatives has been extensively studied, revealing significant potential across several therapeutic areas.

Anticancer Activity

Numerous isoxazole derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. For instance, a series of novel isoxazole-piperazine hybrids demonstrated potent cytotoxicity against human liver (Huh7 and Mahlavu) and breast (MCF-7) cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range (0.3–3.7 μM). Mechanistic studies on select compounds from this series indicated that they induce oxidative stress, leading to apoptosis and cell cycle arrest. These effects were linked to the inhibition of the cell survival pathway through Akt hyperphosphorylation and the activation of the p53 protein.

Antimicrobial Activity
Enzyme Inhibition

Derivatives of heterocyclic compounds, including oxazoles, are known to act as enzyme inhibitors. For example, certain thiazole derivatives have been identified as novel inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. While specific enzyme inhibition studies on this compound derivatives have not been reported, the structural features of the oxazole ring suggest potential interactions with various enzyme active sites.

II. Quantitative Data on Related Oxazole Derivatives

To provide a tangible reference for the potential potency of the target compounds, the following table summarizes the biological activity of a structurally related oxazole derivative.

Compound NameBiological ActivityTarget/OrganismMeasurementValueReference
Methyl 2-(4-methoxyphenyl)-5-methyloxazole-4-carboxylateAntimicrobialStaphylococcus aureusMIC32 µg/mL[2]

III. Experimental Protocols: A General Framework

The following sections outline generalized experimental protocols that can be adapted for the synthesis and biological evaluation of this compound derivatives, based on standard methodologies reported for similar compounds.

General Synthesis of Oxazole Derivatives

A common route for synthesizing the oxazole core involves the condensation of a β-ketoamide with a suitable reagent, followed by cyclization. For instance, the reaction of methyl 2-diazo-3-oxobutanoate with iodomethane in the presence of a rhodium catalyst can yield intermediate oxazole derivatives. These intermediates can then be coupled with various aryl or alkyl groups via cross-coupling reactions like the Suzuki-Miyaura reaction to generate a library of substituted oxazoles.[2]

Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start Starting Materials (β-ketoamide, etc.) condensation Condensation & Cyclization start->condensation intermediate Oxazole Intermediate condensation->intermediate functionalization Functionalization (e.g., Suzuki Coupling) intermediate->functionalization derivatives Library of Derivatives functionalization->derivatives purification Purification & Characterization derivatives->purification screening Primary Screening (e.g., Anticancer, Antimicrobial) purification->screening dose_response Dose-Response Studies (IC50, MIC determination) screening->dose_response mechanism Mechanism of Action Studies dose_response->mechanism lead_id Lead Compound Identification mechanism->lead_id

Caption: General workflow for the synthesis and biological evaluation of oxazole derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution Series: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microbe only) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

IV. Signaling Pathways and Mechanisms of Action

As there is no specific information on the signaling pathways affected by this compound derivatives, we can infer potential mechanisms from related compounds.

Potential Anticancer Mechanism of Action

G compound Oxazole Derivative ros Increased Reactive Oxygen Species (ROS) compound->ros akt Inhibition of Akt Phosphorylation compound->akt p53 Activation of p53 ros->p53 cell_survival Decreased Cell Survival akt->cell_survival apoptosis Apoptosis p53->apoptosis cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest

Caption: A potential signaling pathway for the anticancer activity of oxazole derivatives.

V. Conclusion and Future Directions

The available literature strongly suggests that the 4,5-dimethyloxazole-2-carboxylate scaffold is a promising starting point for the development of novel therapeutic agents. While direct biological data for this compound derivatives is currently lacking, the demonstrated anticancer and antimicrobial activities of structurally related oxazole and isoxazole compounds provide a compelling rationale for further investigation.

Future research should focus on the synthesis of a diverse library of this compound derivatives with various substitutions at the 2-position and modifications of the ester group. Systematic screening of these compounds against a panel of cancer cell lines and microbial pathogens is warranted to identify lead compounds. Subsequent studies should then aim to elucidate their mechanisms of action and explore their potential in preclinical models. The insights gained from such studies will be crucial in unlocking the full therapeutic potential of this chemical class.

References

Methodological & Application

Application Notes and Protocols: Ethyl 4,5-Dimethyloxazole-2-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct literature detailing the synthesis and reactivity of ethyl 4,5-dimethyloxazole-2-carboxylate is limited. The following application notes and protocols are based on established principles of oxazole chemistry and draw from synthetic and reaction methodologies for structurally similar compounds. These protocols should be considered illustrative and may require optimization.

Introduction

This compound is a polysubstituted heterocyclic compound belonging to the oxazole family. Oxazole cores are prevalent in a wide range of natural products and pharmaceutically active molecules, valued for their role as bioisosteres of amide and ester functionalities and their versatile chemical reactivity.[1][2] This document provides a guide to the potential synthesis and synthetic applications of this compound as a building block in organic synthesis, based on the known chemistry of analogous structures.

The structure features an oxazole ring substituted with two methyl groups at the 4- and 5-positions and an ethyl ester at the 2-position. The electron-donating methyl groups are known to influence the reactivity of the oxazole ring, particularly in cycloaddition reactions, while the ester group at the C2 position serves as a versatile handle for various chemical transformations.[3]

Plausible Synthetic Routes

The synthesis of polysubstituted oxazoles can be achieved through several established methods. For the target molecule, a two-step approach involving a Dakin-West reaction followed by a Robinson-Gabriel synthesis is a plausible and well-documented route for analogous structures.[1][4][5]

  • Dakin-West Reaction: This reaction converts an α-amino acid into an α-acylamino ketone using an acid anhydride and a base, typically pyridine.[6][7] Starting with an appropriate amino acid, this step would furnish the key precursor for the subsequent cyclization.

  • Robinson-Gabriel Synthesis: This reaction involves the cyclodehydration of an α-acylamino ketone to form the oxazole ring, typically promoted by a dehydrating agent such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.[3][5][8]

Other modern methods for oxazole synthesis include copper-catalyzed tandem oxidative cyclizations and electrochemical syntheses, which offer mild conditions and broad substrate scope for related compounds.[9][10]

Potential Synthetic Applications

The utility of this compound in organic synthesis stems from the reactivity of both the ester functional group and the oxazole core.

  • Modification of the Ester Group: The ethyl ester at the C2 position is a key functional handle.

    • Hydrolysis: The ester can be hydrolyzed under basic conditions (e.g., using K₂CO₃ or LiOH) to yield the corresponding 4,5-dimethyloxazole-2-carboxylic acid.[11] This acid is a valuable building block for further functionalization.

    • Amide Coupling: The resulting carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., HBTU, HATU) to generate a diverse library of 2-carboxamides.[12][13] Alternatively, direct amidation from the ester may be possible under certain conditions.

  • Reactions of the Oxazole Ring:

    • Diels-Alder Cycloaddition: Oxazoles can function as dienes in [4+2] cycloaddition reactions with dienophiles (e.g., alkenes, alkynes) to produce substituted pyridine derivatives after the initial adduct undergoes further transformation.[3][14] The electron-donating methyl groups at the C4 and C5 positions are expected to facilitate this reaction.[3]

    • Electrophilic and Nucleophilic Substitution: The oxazole ring is generally electron-rich, but electrophilic substitution can be challenging. Nucleophilic substitution is rare unless a good leaving group is present, typically at the C2 position.[3][15]

    • C-H Functionalization: Direct arylation at the C5 position of similar oxazole-4-carboxylates has been demonstrated via palladium-catalyzed C-H bond activation, suggesting potential for further derivatization.[16]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis and transformation of structurally related oxazole compounds. This data is intended for comparative purposes, as specific quantitative data for this compound is not available in the cited literature.

Reaction TypeSubstrate ClassReagents/ConditionsTypical Yield (%)Reference(s)
Synthesis
Dakin-West Reactionα-Amino AcidAcetic Anhydride, PyridineVaries[4][6][7]
Robinson-Gabriel Synthesisα-Acylamino KetoneH₂SO₄, POCl₃, or PPA70 - 95%[2][4][8]
Copper-Catalyzed Cyclizationβ-Keto CarboxamidesCu(OAc)₂, O₂60 - 90%[9]
Transformations
Ester HydrolysisEthyl AzolylacetatesK₂CO₃, Ethanol, MW80 - 98%[11]
Amide CouplingCarboxylate SaltsHBTU, Hünig's BaseGood to Excellent[12]
Diels-Alder ReactionOxazolesAlkenes/Alkynes, Heat or Lewis AcidVaries widely[3][14]

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and a key transformation of this compound.

Protocol 1: Plausible Synthesis of this compound

This two-step procedure is based on a Dakin-West reaction followed by a Robinson-Gabriel cyclization.

Step A: Synthesis of Ethyl 2-(acetylamino)-3-oxobutanoate (Dakin-West Intermediate)

  • Materials:

    • L-Alanine

    • Pyridine (anhydrous)

    • Acetic Anhydride

    • Ethyl Chlorooxoacetate

    • Dichloromethane (DCM, anhydrous)

    • Hydrochloric Acid (1 M)

    • Saturated Sodium Bicarbonate Solution

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Suspend L-alanine (1.0 eq) in anhydrous pyridine (5-10 volumes).

    • Cool the suspension to 0 °C in an ice bath.

    • Add acetic anhydride (2.5 eq) dropwise while maintaining the temperature below 10 °C.

    • Allow the mixture to warm to room temperature and stir for 4-6 hours.

    • This step is a conceptual adaptation for forming the required precursor. Cool the mixture back to 0 °C and add ethyl chlorooxoacetate (1.1 eq) dropwise. Stir at room temperature overnight.

    • Quench the reaction by slowly adding it to ice-cold 1 M HCl.

    • Extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to yield the α-acylamino-β-keto ester.

Step B: Synthesis of this compound (Robinson-Gabriel Cyclization)

  • Materials:

    • Ethyl 2-(acetylamino)-3-oxobutanoate (from Step A)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Acetic Anhydride

    • Ethyl Acetate

    • Saturated Sodium Bicarbonate Solution

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the keto-amide from Step A (1.0 eq) in acetic anhydride (5-10 volumes).[8]

    • Cool the solution to 0 °C in an ice bath.

    • Add concentrated H₂SO₄ (0.2 eq) dropwise, keeping the internal temperature below 10 °C.[8]

    • After addition, allow the mixture to warm to room temperature and then heat to 90-100 °C for 1-3 hours, monitoring by TLC.[8]

    • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

    • Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to afford the title compound.

Protocol 2: Amide Coupling from this compound

This protocol first involves the hydrolysis of the ester to the carboxylic acid, followed by a standard amide coupling.

Step A: Hydrolysis to 4,5-Dimethyloxazole-2-carboxylic Acid

  • Materials:

    • This compound

    • Lithium Hydroxide (LiOH) or Potassium Carbonate (K₂CO₃)[11]

    • Tetrahydrofuran (THF) / Water mixture

    • Hydrochloric Acid (1 M)

    • Ethyl Acetate

  • Procedure:

    • Dissolve the ester (1.0 eq) in a 3:1 mixture of THF and water.

    • Add LiOH (1.5 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution to 0 °C and acidify to pH ~3 with 1 M HCl.

    • Extract the carboxylic acid with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid, which can often be used without further purification.

Step B: Amide Bond Formation

  • Materials:

    • 4,5-Dimethyloxazole-2-carboxylic Acid (from Step A)

    • Desired Amine (1.1 eq)

    • HBTU (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA or Hünig's base) (3.0 eq)[12]

    • Dimethylformamide (DMF, anhydrous)

  • Procedure:

    • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add the amine (1.1 eq) and DIPEA (3.0 eq) to the solution.

    • Add HBTU (1.1 eq) in one portion and stir the reaction mixture at room temperature for 4-12 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over Na₂SO₄.

    • Filter, concentrate, and purify the crude amide product by flash column chromatography.

Visualizations

cluster_0 Plausible Synthesis L-Alanine L-Alanine Acylamino_Ketone α-Acylamino-β-keto Ester Intermediate L-Alanine->Acylamino_Ketone Dakin-West Reaction (Adapted) Target_Compound Ethyl 4,5-Dimethyloxazole- 2-carboxylate Acylamino_Ketone->Target_Compound Robinson-Gabriel Cyclization

Caption: Plausible synthetic workflow for the target compound.

Start Ethyl 4,5-Dimethyloxazole- 2-carboxylate Acid 4,5-Dimethyloxazole- 2-carboxylic Acid Start->Acid Hydrolysis (e.g., LiOH) Pyridine Substituted Pyridines Start->Pyridine [4+2] Cycloaddition (Diels-Alder) + Dienophile Amide 2-Amide Derivatives Acid->Amide Amide Coupling (Amine, HBTU)

Caption: Potential synthetic transformations of the target compound.

References

Ethyl 4,5-dimethyloxazole-2-carboxylate: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl 4,5-dimethyloxazole-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry, primarily serving as a crucial chemical intermediate in the synthesis of complex pharmaceutical agents. Its structural motif is a key building block for various therapeutic agents, most notably in the development of orexin receptor antagonists for the treatment of insomnia. This document provides a detailed overview of its synthesis, key reactions, and applications, supported by experimental protocols and quantitative data.

Physicochemical Properties

PropertyValue
Molecular Formula C₈H₁₁NO₃[1]
Molecular Weight 169.18 g/mol [1]
Appearance Not available
Boiling Point Not available
Melting Point Not available
Density Not available

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from the corresponding carboxylic acid, 4,5-dimethyl-oxazole-2-carboxylic acid. While direct, detailed experimental studies on the synthesis of the ethyl ester are limited in publicly available literature, the synthesis of the parent carboxylic acid provides a strong foundation.

Step 1: Synthesis of 4,5-Dimethyl-oxazole-2-carboxylic acid

The synthesis of the carboxylic acid precursor is a critical first step.

Experimental Protocol: Synthesis of 4,5-Dimethyl-oxazole-2-carboxylic acid

Materials:

  • 3-Amino-2-butanone hydrochloride

  • Ethyl chlorooxoacetate

  • Sodium hydroxide

  • Hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, a solution of 3-amino-2-butanone hydrochloride in water is prepared and cooled in an ice bath.

  • Addition of Reagents: To the cooled solution, a solution of sodium hydroxide is added, followed by the dropwise addition of ethyl chlorooxoacetate, maintaining the temperature below 5 °C.

  • Reaction: The mixture is stirred vigorously at low temperature for a specified period to allow for the formation of the intermediate.

  • Hydrolysis: A solution of sodium hydroxide is then added, and the reaction mixture is stirred at room temperature to facilitate the hydrolysis of the ester group.

  • Workup: The aqueous solution is washed with diethyl ether to remove any unreacted starting materials. The aqueous layer is then acidified with concentrated hydrochloric acid to precipitate the product.

  • Isolation and Purification: The precipitated 4,5-dimethyl-oxazole-2-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Esterification to this compound

The synthesized 4,5-dimethyl-oxazole-2-carboxylic acid can then be converted to its ethyl ester via standard esterification methods, such as Fischer esterification.

Experimental Protocol: Fischer Esterification

Materials:

  • 4,5-Dimethyl-oxazole-2-carboxylic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Dichloromethane

Procedure:

  • Reaction Setup: A solution of 4,5-dimethyl-oxazole-2-carboxylic acid in excess anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The residue is dissolved in dichloromethane and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. The crude product can be further purified by column chromatography on silica gel.

Application in the Synthesis of Suvorexant

This compound is a key intermediate in some synthetic routes leading to Suvorexant, a dual orexin receptor antagonist. While specific patented routes may vary, the general application involves the use of the oxazole moiety as a building block for constructing the final complex structure of the drug. The synthesis of Suvorexant is a multi-step process, and this intermediate can be introduced at various stages depending on the overall synthetic strategy.

The following diagram illustrates a generalized workflow for the synthesis of a pharmaceutical agent where this compound serves as a key intermediate.

G A Starting Materials (e.g., 3-Amino-2-butanone, Ethyl chlorooxoacetate) B Synthesis of 4,5-Dimethyl-oxazole-2-carboxylic acid A->B Reaction C Esterification B->C Esterification D This compound C->D Purification E Coupling with Amine Intermediate D->E Amide Bond Formation F Further Transformations (e.g., deprotection, cyclization) E->F Multi-step Synthesis G Final Pharmaceutical Agent (e.g., Suvorexant) F->G Final Steps

Caption: Generalized synthetic workflow utilizing this compound.

Signaling Pathways of Orexin Receptor Antagonists

Suvorexant, a product synthesized using intermediates like this compound, functions by antagonizing the orexin receptors, OX1R and OX2R. The orexin system plays a crucial role in regulating wakefulness. By blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to their receptors, Suvorexant suppresses the wake drive.

The diagram below illustrates the simplified signaling pathway of orexin and the mechanism of action of an orexin receptor antagonist.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Orexin Orexin Neuropeptides Receptor Orexin Receptor (OX1R/OX2R) Orexin->Receptor Binds to Wakefulness Wakefulness Promotion Receptor->Wakefulness Activates Antagonist Orexin Receptor Antagonist (e.g., Suvorexant) Antagonist->Receptor Blocks

Caption: Simplified orexin signaling pathway and antagonist action.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its synthesis, while requiring careful control of reaction conditions, provides access to a key building block for the development of novel therapeutics, particularly in the area of sleep disorder treatment. The protocols and information provided herein are intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development. Further research into optimizing the synthesis of this intermediate and exploring its application in the creation of new chemical entities is warranted.

References

Applications of Ethyl 4,5-Dimethyloxazole-2-Carboxylate in Medicinal Chemistry: A Scarcity of Direct Evidence

Author: BenchChem Technical Support Team. Date: December 2025

Despite the significant interest in oxazole-containing compounds within medicinal chemistry, a comprehensive review of scientific literature and patent databases reveals a notable lack of specific applications for ethyl 4,5-dimethyloxazole-2-carboxylate in the development of therapeutic agents. While the oxazole scaffold is a well-established pharmacophore present in numerous biologically active molecules, the direct use of this particular ester in medicinal chemistry research and drug development appears to be largely undocumented in publicly available resources.

The 4,5-dimethyloxazole-2-carboxylic acid moiety, the parent acid of the ethyl ester, has been identified as a potential key building block for the synthesis of more complex molecules.[1] However, concrete examples of its incorporation into medicinally relevant compounds, along with associated biological activity data, are not readily found.

The broader class of oxazole derivatives has been extensively explored, demonstrating a wide array of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties. Research into other substituted oxazole and isoxazole carboxylates has yielded compounds with fungicidal and herbicidal activities.[2] This suggests that the 4,5-dimethyloxazole scaffold holds potential for modulation of biological systems.

Given the absence of specific data for this compound, this report will provide a general overview of the synthetic utility of related oxazole carboxylates and the biological activities of dimethyloxazole-containing compounds to infer potential, yet currently unsubstantiated, applications for the target molecule.

General Methodologies for Oxazole Carboxylate Synthesis

While a specific, detailed protocol for the synthesis of this compound is not prominently described in the surveyed literature, the synthesis of structurally related oxazole carboxylates can provide a general framework. One common approach involves the Hantzsch synthesis or related cyclization reactions.

Hypothetical Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A Ethyl Oxalyl Chloride C Condensation and Cyclization A->C B 3-Amino-2-butanone B->C D This compound C->D

Caption: Hypothetical synthesis of this compound.

Potential Applications Based on Analogues

The medicinal chemistry value of the 4,5-dimethyloxazole scaffold can be inferred from the biological activities of its derivatives. While no quantitative data for this compound is available, the following table summarizes activities of related compounds.

Compound ClassBiological ActivityReference
Substituted OxazolesAnticancer, Anti-inflammatory, Antimicrobial[1]
Isoxazole Carboxamido-thiazole-carboxylatesFungicidal, Herbicidal[2]

It is crucial to emphasize that this data is for related but structurally distinct molecules and should not be directly extrapolated to this compound.

Experimental Protocols for Analogous Compounds

Due to the lack of specific experimental data for the target compound, detailed protocols cannot be provided. Researchers interested in exploring the potential of this compound would need to adapt existing synthetic methodologies for oxazole carboxylates and develop their own biological screening assays based on the desired therapeutic target.

Conclusion

References

Synthesis of Ethyl 4,5-Dimethyloxazole-2-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Overview of the Synthetic Pathway

The synthesis of ethyl 4,5-dimethyloxazole-2-carboxylate is proposed to proceed via a two-step sequence:

  • N-Acylation: Reaction of 3-amino-2-butanone hydrochloride with ethyl oxalyl chloride to form the key intermediate, ethyl N-(1-methyl-2-oxopropyl)oxamate.

  • Cyclodehydration (Robinson-Gabriel Synthesis): Intramolecular cyclization and dehydration of the 2-acylamino-ketone intermediate in the presence of a strong acid to yield the target oxazole.

The overall reaction scheme is depicted below:

II. Experimental Protocols

A. Step 1: Synthesis of Ethyl N-(1-methyl-2-oxopropyl)oxamate

This procedure details the N-acylation of 3-amino-2-butanone hydrochloride with ethyl oxalyl chloride.

Materials:

  • 3-Amino-2-butanone hydrochloride

  • Ethyl oxalyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-amino-2-butanone hydrochloride (1.0 eq).

  • Suspend the solid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add triethylamine (2.2 eq) to the stirred suspension.

  • In a separate dropping funnel, prepare a solution of ethyl oxalyl chloride (1.1 eq) in anhydrous DCM.

  • Add the ethyl oxalyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl N-(1-methyl-2-oxopropyl)oxamate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

B. Step 2: Synthesis of this compound

This procedure describes the cyclodehydration of ethyl N-(1-methyl-2-oxopropyl)oxamate to the target oxazole.

Materials:

  • Ethyl N-(1-methyl-2-oxopropyl)oxamate

  • Concentrated sulfuric acid or Polyphosphoric acid (PPA)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Place the crude or purified ethyl N-(1-methyl-2-oxopropyl)oxamate (1.0 eq) in a round-bottom flask.

  • Cool the flask in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid (2-3 eq) or polyphosphoric acid with stirring.

  • After the addition, remove the ice bath and heat the reaction mixture to 80-100 °C for 1-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

III. Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis. Please note that yields are hypothetical and based on typical outcomes for similar reactions.

StepReactant 1Molar Eq.Reactant 2Molar Eq.ProductTheoretical Yield (g)Expected Yield (%)
13-Amino-2-butanone HCl1.0Ethyl oxalyl chloride1.1Ethyl N-(1-methyl-2-oxopropyl)oxamate(Calculated from 1.0 eq of starting material)70-85
2Ethyl N-(1-methyl-2-oxopropyl)oxamate1.0--This compound(Calculated from 1.0 eq of starting material)60-80

IV. Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

experimental_workflow start1 Start: 3-Amino-2-butanone HCl reagents1 Add DCM and TEA at 0 °C start1->reagents1 addition1 Add Ethyl Oxalyl Chloride solution dropwise reagents1->addition1 reaction1 Stir at RT for 12-16h addition1->reaction1 workup1 Workup: - Quench with NaHCO3 - Extract with DCM - Wash and Dry reaction1->workup1 intermediate Intermediate: Ethyl N-(1-methyl-2-oxopropyl)oxamate workup1->intermediate start2 Start: Intermediate intermediate->start2 reagents2 Add H2SO4 or PPA at 0 °C start2->reagents2 reaction2 Heat at 80-100 °C for 1-3h reagents2->reaction2 workup2 Workup: - Pour onto ice - Neutralize with NaHCO3 - Extract with Ether/EtOAc - Wash and Dry reaction2->workup2 purification Purification: Vacuum Distillation or Column Chromatography workup2->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Application Note and Protocol: Scale-Up Synthesis of Ethyl 4,5-Dimethyloxazole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scale-up synthesis of ethyl 4,5-dimethyloxazole-2-carboxylate, a key building block in medicinal chemistry and drug discovery. The described methodology is based on a modified Robinson-Gabriel synthesis, a reliable and scalable approach for the formation of oxazole rings. This application note includes a step-by-step experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow to facilitate successful implementation in a laboratory setting.

Introduction

This compound is a substituted oxazole that serves as a valuable intermediate in the synthesis of various biologically active compounds. The oxazole scaffold is a common motif in many pharmaceuticals due to its ability to participate in hydrogen bonding and act as a bioisosteric replacement for other functional groups. A robust and scalable synthetic route is crucial for the efficient production of this intermediate for further drug development and manufacturing. The following protocol details a two-step process commencing with the acylation of 3-aminobutan-2-one to form an α-acylaminoketone intermediate, followed by cyclodehydration to yield the target oxazole.

Data Presentation

The following table summarizes the key quantitative data for the scale-up synthesis of this compound.

ParameterValueNotes
Starting Material (Step 1)
3-Aminobutan-2-one hydrochloride1.0 kg (8.09 mol)
Ethyl oxalyl chloride1.16 kg (8.50 mol)1.05 equivalents
Triethylamine2.46 L (17.8 mol)2.2 equivalents
Dichloromethane (DCM)10 L
Intermediate (Step 1)
Expected Yield of Ethyl 2-((3-oxobutan-2-yl)amino)-2-oxoacetate~85-95%Based on typical acylation reactions.
Cyclization (Step 2)
Ethyl 2-((3-oxobutan-2-yl)amino)-2-oxoacetate1.0 kg (5.34 mol)
Polyphosphoric acid (PPA)4.0 kg1:4 ratio (Intermediate:PPA)
Final Product
Expected Yield of this compound~70-80% (from intermediate)Based on similar Robinson-Gabriel cyclizations.[1]
Purity (by HPLC)>98%Post-purification target.
Reaction Conditions
Step 1 Temperature0 °C to room temperature
Step 1 Time2-4 hours
Step 2 Temperature140-150 °C[1]
Step 2 Time2-3 hours[1]

Experimental Protocols

Step 1: Synthesis of Ethyl 2-((3-oxobutan-2-yl)amino)-2-oxoacetate (Intermediate)
  • Reactor Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with 3-aminobutan-2-one hydrochloride (1.0 kg, 8.09 mol) and dichloromethane (DCM, 10 L).

  • Cooling: The resulting slurry is cooled to 0 °C with stirring.

  • Base Addition: Triethylamine (2.46 L, 17.8 mol) is added dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Acylation: A solution of ethyl oxalyl chloride (1.16 kg, 8.50 mol) in DCM (2 L) is added dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature at 0-5 °C.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is quenched with water (5 L). The organic layer is separated, washed sequentially with 1 M HCl (2 x 2 L), saturated NaHCO₃ solution (2 x 2 L), and brine (2 L).

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude intermediate, ethyl 2-((3-oxobutan-2-yl)amino)-2-oxoacetate, as an oil or semi-solid. The crude product is typically used in the next step without further purification.

Step 2: Synthesis of this compound (Final Product)
  • Reactor Setup: A 10 L glass reactor equipped with a mechanical stirrer, a thermometer, and a distillation condenser is charged with polyphosphoric acid (PPA, 4.0 kg).

  • Heating: The PPA is heated to 80-90 °C with stirring.

  • Addition of Intermediate: The crude ethyl 2-((3-oxobutan-2-yl)amino)-2-oxoacetate (1.0 kg, 5.34 mol) is added portion-wise to the hot PPA over 30-45 minutes. An exotherm may be observed.

  • Cyclization: The reaction mixture is heated to 140-150 °C and maintained at this temperature for 2-3 hours.[1] The reaction is monitored by TLC or LC-MS until the starting material is consumed.

  • Quenching: The reaction mixture is allowed to cool to below 100 °C and then carefully poured onto crushed ice (10 kg) with vigorous stirring.

  • Extraction: The aqueous mixture is neutralized with a saturated solution of sodium carbonate to a pH of 7-8. The product is then extracted with ethyl acetate (3 x 5 L).

  • Washing and Drying: The combined organic extracts are washed with water (2 x 4 L) and brine (4 L), then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford this compound as a colorless to pale yellow liquid.

Mandatory Visualization

G cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclodehydration A 3-Aminobutan-2-one HCl in DCM B Add Triethylamine at 0 °C A->B Cooling C Add Ethyl Oxalyl Chloride at 0-5 °C B->C Base Addition D Reaction at RT C->D Acylation E Aqueous Workup (Wash with HCl, NaHCO₃, Brine) D->E Quenching F Dry and Concentrate E->F G Intermediate: Ethyl 2-((3-oxobutan-2-yl)amino)-2-oxoacetate F->G H Intermediate + PPA G->H To next step I Heat to 140-150 °C H->I Heating J Pour onto Ice I->J Quenching K Neutralize and Extract with Ethyl Acetate J->K L Wash and Dry K->L M Vacuum Distillation L->M Purification N Final Product: This compound M->N

References

Derivatization of Ethyl 4,5-Dimethyloxazole-2-carboxylate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the chemical derivatization of ethyl 4,5-dimethyloxazole-2-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. These protocols are intended for researchers, scientists, and drug development professionals engaged in the synthesis and modification of oxazole-based compounds.

Introduction

This compound is a versatile scaffold for the development of novel chemical entities. The presence of an ester functional group at the 2-position of the oxazole ring offers a prime site for chemical modification, allowing for the synthesis of a diverse range of derivatives, including carboxylic acids, amides, and alcohols. These derivatives can serve as key intermediates in the synthesis of more complex molecules with potential therapeutic applications. This document outlines reliable protocols for the hydrolysis, amidation, and reduction of this compound.

Derivatization Pathways

The primary derivatization strategies for this compound focus on the transformation of the ethyl ester group. The principal pathways include:

  • Hydrolysis: Conversion of the ethyl ester to the corresponding carboxylic acid.

  • Amidation: Reaction of the ethyl ester with an amine to form an amide. This can be achieved directly or via a two-step process involving initial hydrolysis to the carboxylic acid.

  • Reduction: Reduction of the ethyl ester to the primary alcohol.

These transformations yield key derivatives that can be further functionalized, expanding the chemical space accessible from the starting material.

Derivatization_Pathways start This compound acid 4,5-Dimethyloxazole-2-carboxylic acid start->acid Hydrolysis amide 4,5-Dimethyloxazole-2-carboxamide start->amide Direct Amidation alcohol (4,5-Dimethyloxazol-2-yl)methanol start->alcohol Reduction acid->amide Amidation

Caption: Key derivatization pathways of this compound.

Experimental Protocols

The following section provides detailed experimental protocols for the key derivatizations of this compound.

Protocol 1: Hydrolysis to 4,5-Dimethyloxazole-2-carboxylic acid

This protocol describes the saponification of the ethyl ester to yield the corresponding carboxylic acid. A similar procedure has been reported for the hydrolysis of 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylic acid ethyl ester[1].

Reaction Scheme:

Hydrolysis reactant This compound product 4,5-Dimethyloxazole-2-carboxylic acid reactant->product Hydrolysis reagents NaOH, Toluene, H₂O

Caption: Hydrolysis of this compound.

Materials:

  • This compound

  • Toluene

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Organic solvent (e.g., ethyl acetate)

  • Deionized water

Procedure:

  • In a reaction vessel, combine this compound, toluene, and an aqueous solution of sodium hydroxide.

  • Stir the mixture at a temperature between 20-80°C until the reaction is complete (monitor by TLC or LC-MS).

  • After cooling to room temperature, separate the aqueous and organic layers.

  • Acidify the aqueous layer to a pH of 1.0-2.5 with hydrochloric acid to precipitate the carboxylic acid.

  • Extract the aqueous phase with a suitable organic solvent.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4,5-dimethyloxazole-2-carboxylic acid.

Quantitative Data:

ParameterValue
ReactantThis compound
Product4,5-Dimethyloxazole-2-carboxylic acid
Typical Yield>80% (based on similar transformations[1])
Protocol 2: Amidation to 4,5-Dimethyloxazole-2-carboxamide

This protocol outlines a two-step procedure involving the initial hydrolysis of the ester to the carboxylic acid, followed by amidation.

Reaction Workflow:

Amidation_Workflow start This compound intermediate 4,5-Dimethyloxazole-2-carboxylic acid start->intermediate Step 1: Hydrolysis product 4,5-Dimethyloxazole-2-carboxamide intermediate->product Step 2: Amidation

Caption: Two-step workflow for the synthesis of 4,5-dimethyloxazole-2-carboxamide.

Step 1: Hydrolysis Follow Protocol 1 to synthesize 4,5-dimethyloxazole-2-carboxylic acid.

Step 2: Amidation This step utilizes a peptide coupling reagent for the formation of the amide bond.

Materials:

  • 4,5-Dimethyloxazole-2-carboxylic acid

  • Amine (e.g., ammonia, primary or secondary amine)

  • Peptide coupling reagent (e.g., EDC, HATU)

  • HOBt (optional, but recommended)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve 4,5-dimethyloxazole-2-carboxylic acid in an anhydrous solvent.

  • Add the peptide coupling reagent and HOBt.

  • Add the organic base, followed by the amine.

  • Stir the reaction mixture at room temperature until completion (monitor by TLC or LC-MS).

  • Work-up the reaction by quenching with water and extracting with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain 4,5-dimethyloxazole-2-carboxamide.

Quantitative Data:

ParameterValue
Reactant4,5-Dimethyloxazole-2-carboxylic acid
Product4,5-Dimethyloxazole-2-carboxamide
Typical YieldGood to excellent, depending on the amine and coupling reagents used.
Protocol 3: Reduction to (4,5-Dimethyloxazol-2-yl)methanol

This protocol describes the reduction of the ethyl ester to the corresponding primary alcohol using lithium aluminum hydride (LiAlH₄).

Reaction Scheme:

Reduction reactant This compound product (4,5-Dimethyloxazol-2-yl)methanol reactant->product Reduction reagents 1. LiAlH₄, THF 2. H₃O⁺

Caption: Reduction of this compound.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) for work-up

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • In a dry, inert atmosphere flask, suspend LiAlH₄ in anhydrous THF.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of this compound in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the sequential slow addition of water, followed by an aqueous solution of NaOH, and then more water (Fieser work-up).

  • Filter the resulting precipitate and wash it thoroughly with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield (4,5-dimethyloxazol-2-yl)methanol.

Quantitative Data:

ParameterValue
ReactantThis compound
Product(4,5-Dimethyloxazol-2-yl)methanol
Typical YieldGenerally high, often >80%.

Applications in Drug Discovery and Development

The derivatization of this compound provides access to a variety of functionalized oxazoles that are valuable in drug discovery. The resulting carboxylic acids, amides, and alcohols can be used as building blocks in the synthesis of more complex molecules with potential biological activity. The oxazole core is a privileged scaffold in medicinal chemistry, and the ability to readily modify its substituents is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.

Conclusion

The protocols outlined in this document provide a foundation for the derivatization of this compound. These methods enable the synthesis of key carboxylic acid, amide, and alcohol derivatives, which are valuable intermediates for the development of novel compounds in the pharmaceutical and agrochemical industries. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic goals.

References

Application Notes and Protocols: The Synthetic Utility of 4,5-Disubstituted Oxazole-2-Carboxylates in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on the Target Compound: Extensive literature searches for the specific applications of ethyl 4,5-dimethyloxazole-2-carboxylate in the synthesis of heterocyclic compounds did not yield detailed experimental protocols or quantitative data. This suggests that its use as a synthetic precursor is not widely documented in publicly available scientific literature. However, the reactivity of structurally similar oxazole esters, particularly in cycloaddition reactions, is well-established. This document, therefore, presents protocols and data for a closely related and well-studied analog, 4-carboxymethyl-5-ethoxyoxazole , to illustrate the potential synthetic utility of this class of compounds in the construction of complex heterocyclic systems.

Introduction: Oxazoles as Precursors to Pyridines via Diels-Alder Reaction

Oxazoles are versatile five-membered aromatic heterocycles that can function as dienes in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. This reactivity provides a powerful and convergent strategy for the synthesis of substituted pyridine rings, which are core structures in numerous pharmaceuticals and functional materials. The reaction typically proceeds with an electron-deficient dienophile, leading to a bicyclic intermediate that subsequently undergoes a retro-Diels-Alder reaction, extruding a small molecule (often a nitrile or water) to afford the aromatic pyridine ring. The substituents on the oxazole ring and the dienophile direct the regiochemistry of the cycloaddition and ultimately determine the substitution pattern of the resulting pyridine.

Application: Synthesis of Substituted Pyridines from 4-Carboxymethyl-5-ethoxyoxazole

A notable example of this synthetic strategy is the Diels-Alder reaction of 4-carboxymethyl-5-ethoxyoxazole with various dienophiles to produce substituted pyridine derivatives. This approach has been utilized as a key step in the synthesis of Vitamin B6 analogs.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the Diels-Alder reaction between 4-carboxymethyl-5-ethoxyoxazole and various dienophiles.

DienophileReaction ConditionsProductYield (%)Reference
FumaronitrileHeating at 190°C3-Hydroxy-4-carboxymethyl-5-cyanopyridineNot specified[1]
Maleic AnhydrideHeating3-Hydroxy-4,5-pyridinedicarboxylic acidNot specified[1]
Fumaric AcidHeating3-Hydroxy-4,5-pyridinedicarboxylic acidNot specified[1]
Methacrylic AcidHeating3-Hydroxy-4-carboxymethyl-5-methylpyridineNot specified[1]

Note: While specific yields were not provided in the reference, the reactions were reported to proceed to give the corresponding pyridine derivatives.

Experimental Protocols

The following are generalized protocols for the synthesis of pyridine derivatives from 4-carboxymethyl-5-ethoxyoxazole based on the available literature.

General Protocol for the Diels-Alder Reaction of 4-Carboxymethyl-5-ethoxyoxazole

Materials:

  • 4-Carboxymethyl-5-ethoxyoxazole

  • Dienophile (e.g., fumaronitrile, maleic anhydride, fumaric acid, methacrylic acid)

  • High-boiling point solvent (optional, e.g., nitrobenzene, sulfolane)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes, methanol/dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-carboxymethyl-5-ethoxyoxazole (1 equivalent) and the chosen dienophile (1 to 1.5 equivalents).

  • If a solvent is used, add it to the flask to dissolve or suspend the reactants.

  • Heat the reaction mixture to the desired temperature (typically between 150°C and 200°C) and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates upon cooling, it can be isolated by filtration and washed with a cold solvent.

  • If the product remains in solution, the solvent can be removed under reduced pressure.

  • The crude product is then purified by an appropriate method, such as recrystallization or silica gel column chromatography, to yield the desired substituted pyridine.

Visualizations

Reaction Pathway: Diels-Alder Reaction of 4-Carboxymethyl-5-ethoxyoxazole

Diels_Alder_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Oxazole 4-Carboxymethyl-5-ethoxyoxazole Cycloadduct Bicyclic Intermediate Oxazole->Cycloadduct [4+2] Cycloaddition Dienophile Dienophile (e.g., Fumaronitrile) Dienophile->Cycloadduct Pyridine Substituted Pyridine Cycloadduct->Pyridine Retro-Diels-Alder Extruded Extruded Molecule (e.g., EtCN) Cycloadduct->Extruded

Caption: Diels-Alder reaction pathway for pyridine synthesis.

Experimental Workflow: Synthesis and Purification

Experimental_Workflow Reactants Combine Oxazole and Dienophile Reaction Heat Reaction Mixture (150-200°C) Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool and Isolate Crude Product (Filtration or Evaporation) Monitoring->Workup Reaction Complete Purification Purify Product (Recrystallization or Chromatography) Workup->Purification Analysis Characterize Final Product (NMR, MS, etc.) Purification->Analysis

Caption: General workflow for pyridine synthesis and purification.

References

Application Notes and Protocols for the Analysis of Ethyl 4,5-dimethyloxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of ethyl 4,5-dimethyloxazole-2-carboxylate. The protocols are based on standard analytical techniques for small organic molecules and are intended to serve as a foundational methodology.

Compound Information

PropertyValue
IUPAC Name Ethyl 4,5-dimethyl-1,3-oxazole-2-carboxylate
Molecular Formula C₈H₁₁NO₃
Molecular Weight 169.18 g/mol
Structure (See Figure 1)
Appearance Colorless oil (predicted)

Figure 1: Chemical Structure of this compound

Synthesis Pathway

The synthesis of this compound can be achieved via a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. A plausible synthetic route involves the reaction of ethyl chloro(hydroxyimino)acetate with 2-butene.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Ethyl_chloro_hydroxyimino_acetate Ethyl chloro(hydroxyimino)acetate Cycloaddition [3+2] Cycloaddition Ethyl_chloro_hydroxyimino_acetate->Cycloaddition 2_Butene 2-Butene 2_Butene->Cycloaddition Product This compound Cycloaddition->Product

Caption: Synthesis of this compound.

Analytical Methods and Protocols

A multi-technique approach is recommended for the unambiguous characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the molecular structure.

3.1.1. ¹H NMR Spectroscopy Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.40Quartet (q)2H-OCH₂CH₃
~2.35Singlet (s)3HOxazole -CH₃ (C5)
~2.20Singlet (s)3HOxazole -CH₃ (C4)
~1.40Triplet (t)3H-OCH₂CH₃

3.1.2. ¹³C NMR Spectroscopy Data

Chemical Shift (δ, ppm)Assignment
~160.0C=O (Ester)
~158.0C2 (Oxazole)
~145.0C5 (Oxazole)
~135.0C4 (Oxazole)
~62.0-OCH₂CH₃
~14.0-OCH₂CH₃
~11.0Oxazole -CH₃ (C5)
~9.0Oxazole -CH₃ (C4)

3.1.3. Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters for ¹H NMR:

    • Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Acquisition Parameters for ¹³C NMR:

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).

    • Employ proton decoupling.

    • Use a pulse angle of 45-90 degrees.

    • Set a longer relaxation delay (e.g., 2-5 seconds).

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the ¹H spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

3.2.1. Mass Spectrometry Data

m/zProposed Fragment Ion
169.07[M]⁺
140.06[M - C₂H₅]⁺
124.06[M - OCH₂CH₃]⁺
96.05[M - CO₂C₂H₅]⁺

3.2.2. Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC-MS system equipped with a capillary column suitable for the analysis of moderately polar compounds (e.g., a DB-5 or equivalent).

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the peak corresponding to the compound of interest in the total ion chromatogram. Analyze the corresponding mass spectrum to determine the molecular ion peak and the fragmentation pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

3.3.1. Infrared Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
~2980C-H stretch (aliphatic)
~1730C=O stretch (ester)
~1650C=N stretch (oxazole ring)
~1570C=C stretch (oxazole ring)
~1250C-O stretch (ester)

3.3.2. Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation:

    • Neat (for liquids): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet (for solids): Mix a small amount of the solid sample with dry KBr powder and press into a thin pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive analysis of this compound.

G Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (e.g., GC-MS) Sample->MS IR Infrared Spectroscopy (FTIR) Sample->IR Structure_Confirmation Structural Elucidation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment Final_Report Comprehensive Analytical Report Purity_Assessment->Final_Report

Caption: Analytical workflow for compound characterization.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4,5-dimethyloxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 4,5-dimethyloxazole-2-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through a two-step process: the Dakin-West reaction to form the α-acylamino ketone precursor, followed by a Robinson-Gabriel cyclization to yield the target oxazole.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield of α-Acylamino Ketone (Dakin-West Reaction) Incomplete Reaction: Insufficient activation of the amino acid.- Ensure the use of a suitable base, such as pyridine, which also often serves as the solvent. The addition of 4-dimethylaminopyridine (DMAP) can catalyze the reaction, allowing for milder conditions.[1] - Use a sufficient excess of the anhydride (e.g., acetic anhydride) to drive the reaction to completion.
Side Reactions: Formation of an azlactone intermediate that does not proceed to the desired product.- Control the reaction temperature; refluxing conditions are often required with pyridine alone, but room temperature may be sufficient with the addition of DMAP.[1]
Low or No Yield of this compound (Robinson-Gabriel Synthesis) Inefficient Cyclodehydration: The chosen dehydrating agent may not be effective for the specific substrate.- While concentrated sulfuric acid is a traditional cyclodehydrating agent, other reagents like phosphorus pentoxide, phosphoryl chloride, or trifluoroacetic anhydride can be more effective.[2] - For sensitive substrates, milder conditions using triphenylphosphine and iodine may be beneficial.[3]
Degradation of Starting Material: Harsh acidic conditions can lead to the decomposition of the α-acylamino ketone.- If using a strong acid like H₂SO₄, carefully control the temperature and reaction time.[2] - Consider switching to a milder dehydrating agent.
Formation of Tar-like Byproducts Polymerization: Highly reactive intermediates can polymerize under strong acid catalysis.- Lower the reaction temperature. - Reduce the concentration of the strong acid. - Ensure all reagents and solvents are anhydrous, as water can promote side reactions.
Difficult Purification of the Final Product Presence of Unreacted Starting Materials or Byproducts: Incomplete reaction or side reactions can lead to a complex mixture.- Monitor the reaction progress by thin-layer chromatography (TLC) to ensure completion. - Employ column chromatography for purification. A gradient of ethyl acetate in hexanes is often effective for purifying similar oxazole esters.[4]
Hydrolysis of the Ester: The ester group can be sensitive to acidic or basic conditions during workup.- Neutralize the reaction mixture carefully during workup. - Use a biphasic extraction with a suitable organic solvent like ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A common and well-established route involves a two-step sequence. The first step is the Dakin-West reaction to synthesize the α-acylamino ketone precursor.[1][5] This is followed by the Robinson-Gabriel synthesis, which involves the cyclodehydration of the α-acylamino ketone to form the oxazole ring.[3]

Q2: How can I prepare the necessary α-acylamino ketone for the Robinson-Gabriel synthesis?

A2: The Dakin-West reaction is a standard method for this transformation.[5] It involves the reaction of an α-amino acid with an acid anhydride in the presence of a base, typically pyridine.[1] For the synthesis of the precursor to this compound, L-alanine would be a suitable starting amino acid.

Q3: What are some alternative cyclodehydrating agents for the Robinson-Gabriel synthesis if sulfuric acid gives poor results?

A3: A variety of cyclodehydrating agents can be used. These include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), thionyl chloride (SOCl₂), and trifluoroacetic anhydride (TFAA).[2] For substrates that are sensitive to strong acids, a combination of triphenylphosphine (PPh₃) and iodine (I₂) can be an effective and milder alternative.[3]

Q4: I am observing the formation of a significant amount of dark, insoluble material in my Robinson-Gabriel reaction. What is likely causing this?

A4: The formation of tar is a common issue in Robinson-Gabriel synthesis, especially when using strong acids like concentrated sulfuric acid at elevated temperatures. This is often due to polymerization or decomposition of the starting material or reactive intermediates. To mitigate this, consider lowering the reaction temperature, reducing the reaction time, or using a milder cyclodehydrating agent.[2]

Q5: What are typical yields for the synthesis of 2,4,5-trisubstituted oxazoles?

A5: The yields can vary significantly depending on the specific substrates and reaction conditions. For the Robinson-Gabriel cyclization step, moderate to good yields are generally reported. In a tandem Ugi/Robinson-Gabriel synthesis of various 2,4,5-trisubstituted oxazoles, isolated yields for the cyclodehydration step were in the range of 72%.[2]

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(acetylamino)-3-oxobutanoate (Dakin-West Reaction Precursor)

This protocol is a representative procedure based on the principles of the Dakin-West reaction.

Materials:

  • L-alanine

  • Pyridine

  • Acetic Anhydride

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve L-alanine in a mixture of pyridine and acetic anhydride.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture with HCl and extract with diethyl ether.

  • Wash the organic layer with a saturated solution of NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude α-acylamino ketone.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Synthesis of this compound (Robinson-Gabriel Synthesis)

This protocol is a representative procedure based on the principles of the Robinson-Gabriel synthesis.

Materials:

  • Ethyl 2-(acetylamino)-3-oxobutanoate (from Step 1)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Carefully add the ethyl 2-(acetylamino)-3-oxobutanoate to a flask containing chilled concentrated sulfuric acid.

  • Stir the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2 hours), monitoring the reaction by TLC.[2]

  • After the reaction is complete, carefully pour the mixture onto crushed ice.

  • Neutralize the acidic solution with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Cyclodehydrating Agents in Robinson-Gabriel Synthesis for 2,4,5-Trisubstituted Oxazoles

Cyclodehydrating AgentTypical ConditionsYield RangeAdvantagesDisadvantages
Conc. H₂SO₄ High temperatureModerate to GoodReadily available, well-establishedHarsh conditions, limited functional group tolerance
POCl₃ Moderate to high temperatureModerate to GoodEffective for many substratesCorrosive, requires careful handling
TFAA Room temp to refluxGoodMild conditionsExpensive
PPh₃ / I₂ Mild conditionsGoodSuitable for sensitive substratesStoichiometric reagents, potential for side products

Yields are based on literature for analogous 2,4,5-trisubstituted oxazoles and may vary for the specific synthesis of this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Dakin-West Reaction cluster_step2 Step 2: Robinson-Gabriel Synthesis alanine L-Alanine precursor α-Acylamino Ketone alanine->precursor Pyridine, Reflux anhydride Acetic Anhydride anhydride->precursor dehydrating_agent Cyclodehydrating Agent (e.g., H₂SO₄) target Ethyl 4,5-dimethyloxazole- 2-carboxylate precursor->target Heat dehydrating_agent->target

Caption: Synthetic workflow for this compound.

Robinson_Gabriel_Pathway start α-Acylamino Ketone intermediate1 Enol Intermediate start->intermediate1 H⁺ side_product Tar/Polymerization start->side_product Harsh Conditions (High Temp, Excess Acid) intermediate2 Oxazoline Intermediate intermediate1->intermediate2 Cyclization product Oxazole Product intermediate2->product -H₂O

Caption: Simplified reaction pathway for the Robinson-Gabriel synthesis.

References

Technical Support Center: Purification of Ethyl 4,5-Dimethyloxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of ethyl 4,5-dimethyloxazole-2-carboxylate. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A prevalent method for the synthesis of this and structurally similar oxazoles is the Robinson-Gabriel synthesis. This pathway involves the cyclodehydration of an α-acylamino ketone precursor. In the case of this compound, the likely precursor is ethyl 2-(N-ethoxycarbonylamino)-3-oxobutanoate, which can be synthesized from ethyl 2-amino-3-oxobutanoate and ethyl chloroformate.

Q2: What are the potential impurities I might encounter after the synthesis of this compound?

A2: Common impurities may include unreacted starting materials such as 3-hydroxy-2-butanone (acetoin) and ethyl oxamate, residual dehydrating agents (e.g., sulfuric acid or polyphosphoric acid), and side-products like enamides or polymers formed during the cyclization reaction.

Q3: What are the recommended purification techniques for this compound?

A3: The primary methods for purifying this compound are column chromatography and recrystallization. The choice between these methods will depend on the nature and quantity of the impurities present.

Q4: How do I choose an appropriate solvent system for column chromatography?

A4: A common approach is to use a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. The optimal ratio can be determined by thin-layer chromatography (TLC) to achieve good separation of the desired product from impurities.

Q5: What are suitable solvents for the recrystallization of this compound?

A5: Selecting an appropriate solvent is critical for successful recrystallization. A good starting point is to test solvent pairs like ethyl acetate/hexanes or ethanol/water. The ideal solvent will dissolve the crude product at an elevated temperature but have low solubility at room temperature, allowing for the crystallization of the pure compound upon cooling.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Column Chromatography Troubleshooting
Problem Potential Cause Recommended Solution
Poor Separation of Product and Impurities The solvent system is not optimal.Systematically vary the ratio of your polar and non-polar solvents. A good starting point is a gradient of ethyl acetate in hexanes.
The column was not packed properly.Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is often effective.
Product is not Eluting from the Column The solvent system is not polar enough.Gradually increase the polarity of your eluent. For very polar compounds, a small percentage of methanol in dichloromethane can be effective.
Low Recovery of the Product The product may be adsorbing irreversibly to the silica gel.Consider using a different stationary phase, such as neutral alumina, or deactivating the silica gel with a small amount of triethylamine in the eluent.
The product may be volatile and evaporating with the solvent.Use a rotary evaporator at a reduced temperature and pressure to remove the solvent.
Recrystallization Troubleshooting
Problem Potential Cause Recommended Solution
Product Fails to Crystallize The solution is not supersaturated.Concentrate the solution by slowly evaporating some of the solvent.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The chosen solvent is not appropriate.Experiment with different solvent systems. A good solvent should dissolve the compound when hot but not when cold.
Product Oils Out Instead of Crystallizing The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a solvent mixture.
Impurities are preventing crystallization.Attempt to remove impurities by a preliminary purification step, such as a simple filtration or a quick column chromatography.
Low Yield of Crystals The compound is too soluble in the chosen solvent at low temperatures.Choose a solvent in which the compound has lower solubility at room temperature.
Too much solvent was used.Reduce the amount of solvent used to dissolve the crude product initially.

Experimental Protocols

Illustrative Synthesis: Robinson-Gabriel Synthesis

A plausible synthesis of this compound involves the cyclization of an α-acylamino ketone.

Step 1: Synthesis of the α-Acylamino Ketone Precursor

  • To a solution of 3-amino-2-butanone hydrochloride in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine to neutralize the hydrochloride salt.

  • Cool the mixture in an ice bath and slowly add ethyl chloroformate.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Work up the reaction by washing with water and brine, then dry the organic layer and concentrate to obtain the crude α-acylamino ketone.

Step 2: Cyclization to Form the Oxazole Ring

  • Treat the crude α-acylamino ketone with a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid.

  • Heat the mixture to promote cyclization and dehydration.

  • After the reaction is complete, carefully quench the reaction by pouring it onto ice.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer and concentrate to yield the crude this compound.

Purification Protocol 1: Column Chromatography
  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Procedure: a. Prepare a slurry of silica gel in the initial mobile phase and pack the column. b. Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. c. Load the dried, adsorbed product onto the top of the column. d. Elute the column with the solvent gradient, collecting fractions. e. Monitor the fractions by TLC to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure.

Purification Protocol 2: Recrystallization
  • Solvent Selection: Test the solubility of the crude product in various solvents and solvent pairs (e.g., ethanol, ethyl acetate, hexanes, ethanol/water, ethyl acetate/hexanes) to find a suitable system.

  • Procedure: a. Dissolve the crude product in a minimal amount of the hot recrystallization solvent. b. If insoluble impurities are present, hot-filter the solution. c. Allow the solution to cool slowly to room temperature. d. Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation. e. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. f. Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow Crude_Product Crude Ethyl 4,5-Dimethyloxazole- 2-carboxylate Dissolution Dissolve in Minimal Solvent Crude_Product->Dissolution Column_Chromatography Column Chromatography (Silica Gel, Hexanes/EtOAc) Dissolution->Column_Chromatography Recrystallization Recrystallization (e.g., EtOAc/Hexanes) Dissolution->Recrystallization Analysis Purity Analysis (TLC, NMR, etc.) Column_Chromatography->Analysis Recrystallization->Analysis Pure_Product Pure Product Analysis->Pure_Product

Caption: General purification workflow for this compound.

Caption: A logical workflow for troubleshooting purification issues.

Technical Support Center: Synthesis of Ethyl 4,5-dimethyloxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of ethyl 4,5-dimethyloxazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and plausible method involves the cyclocondensation of 3-hydroxy-2-butanone (acetoin) with a C2-synthon like ethyl 2-chloro-2-(hydroxyimino)acetate. This reaction is typically carried out in a suitable solvent and may be facilitated by a base or acid catalyst, followed by a dehydration step to form the aromatic oxazole ring.

Q2: My reaction yields are consistently low. What are the potential causes?

Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or moderately increasing the temperature.

  • Side reactions: Several side reactions can consume starting materials and reduce the yield of the desired product. Please refer to the Troubleshooting Guide for specific side reactions and mitigation strategies.

  • Suboptimal reaction conditions: The choice of solvent, temperature, and catalyst (if any) can significantly impact the reaction outcome. Systematic optimization of these parameters may be necessary.

  • Product loss during workup and purification: The product may be partially lost during extraction or purification steps. Ensure proper phase separation and consider optimizing your chromatography or recrystallization procedures.

Q3: I am observing an unexpected peak in my NMR/LC-MS analysis. What could it be?

Unexpected peaks often correspond to side products. Common possibilities include:

  • Self-condensation products of 3-hydroxy-2-butanone.

  • Decomposition or dimerization products of ethyl 2-chloro-2-(hydroxyimino)acetate.

  • An oxazole-N-oxide derivative of your product.

  • An uncyclized intermediate.

Refer to the Troubleshooting Guide below for a more detailed analysis of potential side products.

Q4: How can I best purify the crude product?

Purification of this compound can typically be achieved by silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in hexanes. The polarity of the eluent system should be optimized based on TLC analysis of the crude reaction mixture. For solid products, recrystallization from a suitable solvent system can also be an effective purification method.

Troubleshooting Guide

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution
Poor quality of starting materials Ensure the purity of 3-hydroxy-2-butanone and ethyl 2-chloro-2-(hydroxyimino)acetate. Acetoin can exist as a dimer, which may affect its reactivity. The hydroxyiminoacetate reagent can be sensitive to moisture and prolonged storage.
Incorrect reaction temperature Optimize the reaction temperature. Some cyclocondensations require initial cooling to control the reaction rate, followed by heating to drive the cyclization and dehydration.
Inappropriate solvent The polarity of the solvent can influence the reaction. Aprotic solvents like THF, dioxane, or acetonitrile are often used. Experiment with different solvents to find the optimal one for your specific conditions.
Absence of a necessary catalyst/promoter While the reaction may proceed without a catalyst, a mild base (e.g., triethylamine, pyridine) or a dehydrating agent (e.g., phosphorus oxychloride, sulfuric acid) might be required to facilitate the cyclization and dehydration steps.
Problem 2: Presence of Significant Side Products
Side Product Identification Formation Mechanism Mitigation Strategy
Acetoin Self-Condensation Products Complex mixture of higher molecular weight byproducts, often colored.3-Hydroxy-2-butanone can undergo self-aldol condensation, particularly under basic or acidic conditions, leading to a variety of oligomeric products.Add the base or acid catalyst slowly at a low temperature. Maintain a stoichiometric balance of reactants to favor the desired reaction pathway.
Ethyl 2-chloro-2-(hydroxyimino)acetate Dimerization/Decomposition Presence of unexpected nitrogen-containing impurities.This reagent can be unstable and may dimerize or decompose under the reaction conditions, especially with prolonged heating.Use a fresh batch of the reagent. Add it portion-wise to the reaction mixture to maintain a low instantaneous concentration. Avoid excessive heating.
Incomplete Cyclization Intermediate A more polar compound than the final product, potentially showing both hydroxyl and imine protons in the 1H NMR spectrum.The initial condensation product may not have fully cyclized and dehydrated to form the aromatic oxazole ring.Increase the reaction temperature or add a dehydrating agent (e.g., POCl3, H2SO4) during the final stages of the reaction.
Oxazole-N-oxide A compound with a mass of 16 amu higher than the expected product.The nitrogen atom of the oxazole ring can be oxidized to an N-oxide, particularly if oxidizing conditions are inadvertently present.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent aerial oxidation.

Data Presentation

To aid in optimizing the synthesis, we recommend maintaining a detailed log of your experimental conditions and results. The following table provides a template for this purpose.

Entry Solvent Temperature (°C) Reaction Time (h) Yield of Main Product (%) Observed Side Products (and estimated %)
1THF25 -> 6512
2Dioxane25 -> 8012
3Acetonitrile25 -> 7012
...

Experimental Protocols

Proposed Synthesis of this compound

This is a plausible experimental protocol based on general principles of oxazole synthesis. Optimization may be required.

Materials:

  • 3-Hydroxy-2-butanone (acetoin)

  • Ethyl 2-chloro-2-(hydroxyimino)acetate

  • Triethylamine (or another suitable base)

  • Anhydrous solvent (e.g., THF or dioxane)

  • Dehydrating agent (e.g., phosphorus oxychloride - optional)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-hydroxy-2-butanone (1.0 eq) in the chosen anhydrous solvent.

  • Addition of Base: Cool the solution to 0 °C and add triethylamine (1.1 eq).

  • Addition of C2-Synthon: Slowly add a solution of ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) in the same anhydrous solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Then, heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.

  • (Optional Dehydration): If TLC indicates the presence of the intermediate, cool the reaction to 0 °C and slowly add a dehydrating agent like phosphorus oxychloride (1.1 eq). Stir at room temperature until the dehydration is complete.

  • Workup: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Visualizations

Experimental Workflow

experimental_workflow start Start reactants Dissolve 3-hydroxy-2-butanone in anhydrous solvent start->reactants base_addition Add triethylamine at 0 °C reactants->base_addition synthon_addition Add ethyl 2-chloro-2-(hydroxyimino)acetate solution at 0 °C base_addition->synthon_addition reaction Stir at RT, then reflux synthon_addition->reaction workup Quench with NaHCO3 and extract with EtOAc reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Proposed experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_sm Analyze starting materials (NMR, etc.) start->check_sm check_reaction Analyze crude reaction mixture (TLC, LC-MS) start->check_reaction sm_impure Starting materials impure or degraded check_sm->sm_impure incomplete_reaction Incomplete reaction check_reaction->incomplete_reaction side_products Significant side products check_reaction->side_products purify_sm Purify or use fresh starting materials sm_impure->purify_sm optimize_conditions Optimize reaction conditions (time, temp, catalyst) incomplete_reaction->optimize_conditions mitigate_side_reactions Implement mitigation strategies (see Troubleshooting Guide) side_products->mitigate_side_reactions

Caption: A logical workflow for troubleshooting low product yield in the synthesis.

optimization of reaction conditions for ethyl 4,5-dimethyloxazole-2-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Ethyl 4,5-dimethyloxazole-2-carboxylate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of this compound.

Troubleshooting Guide

This guide addresses specific issues that researchers, scientists, and drug development professionals may encounter during the synthesis of this compound.

Issue Potential Cause(s) Troubleshooting Steps & Optimization
Low or No Product Yield 1. Incomplete reaction: The reaction may not have gone to completion. 2. Decomposition of starting materials or product: The reagents or the final product might be unstable under the reaction conditions. 3. Poor quality of reagents: Impurities in the starting materials can interfere with the reaction. 4. Inefficient purification: Product may be lost during the workup and purification steps.1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). 2. Temperature Control: Ensure the reaction temperature is optimal. For the cyclization step, a moderate temperature is often required to prevent decomposition. 3. Reagent Purity: Use freshly purified starting materials. 3-Bromo-2-butanone can be unstable and should be handled with care. 4. Purification Technique: Optimize the purification method. Column chromatography with a suitable solvent system is recommended.
Formation of Significant Impurities 1. Side reactions: Competing reaction pathways can lead to the formation of byproducts. 2. Presence of water: Moisture can lead to hydrolysis of the ester or other side reactions. 3. Incorrect stoichiometry: An incorrect ratio of reactants can result in unreacted starting materials and side products.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions. 2. Anhydrous Conditions: Use anhydrous solvents and reagents to prevent hydrolysis. 3. Stoichiometry Optimization: Carefully control the molar ratios of the reactants. A slight excess of the amide may be beneficial.
Difficulty in Product Purification 1. Co-elution of impurities: Impurities may have similar polarity to the product, making separation by chromatography difficult. 2. Product instability on silica gel: The product may decompose on the silica gel column.1. Solvent System Optimization: Experiment with different solvent systems for column chromatography to achieve better separation. 2. Alternative Purification: Consider alternative purification methods such as recrystallization or distillation under reduced pressure. 3. Deactivated Silica: Use silica gel that has been deactivated with a small amount of a base like triethylamine to prevent decomposition of sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and effective method is the Hantzsch-type synthesis, which involves the reaction of an α-haloketone with an amide. For this compound, this typically involves the cyclization of 3-bromo-2-butanone with ethyl oxamate.

Q2: What are the critical parameters to control during the synthesis?

A2: The most critical parameters are temperature, reaction time, and the purity of the starting materials. The reaction should be carefully monitored to determine the optimal time for quenching. Using high-purity 3-bromo-2-butanone and ethyl oxamate is crucial for obtaining a good yield and minimizing impurities.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable TLC system would be a mixture of hexane and ethyl acetate. The disappearance of the starting materials and the appearance of the product spot can be visualized under UV light or by staining.

Q4: What are the expected side products in this reaction?

A4: Potential side products can arise from self-condensation of the α-haloketone or from incomplete cyclization. The presence of water can also lead to the hydrolysis of the ester functionality.

Q5: What is the recommended purification method for the final product?

A5: Flash column chromatography on silica gel is the most common method for purifying this compound. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound via the reaction of 3-bromo-2-butanone and ethyl oxamate.

Parameter Value Notes
Reactant Ratio (3-bromo-2-butanone : ethyl oxamate) 1 : 1.2A slight excess of the amide can help drive the reaction to completion.
Solvent Acetonitrile (anhydrous)Other polar aprotic solvents like DMF can also be used.
Catalyst/Promoter Silver Triflate (AgOTf)Other silver salts or bases like potassium carbonate can also be used.[1]
Temperature 80 °CThe optimal temperature may vary depending on the solvent and catalyst.[1]
Reaction Time 12 - 24 hoursMonitor by TLC for completion.
Typical Yield 60 - 80%Yields are highly dependent on the reaction conditions and purity of reagents.

Experimental Protocol

Synthesis of this compound

This protocol is based on the general method of reacting an α-bromo ketone with an amide, promoted by a silver salt.[1]

Materials:

  • 3-Bromo-2-butanone

  • Ethyl oxamate

  • Silver Triflate (AgOTf)

  • Anhydrous Acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a solution of ethyl oxamate (1.2 equivalents) in anhydrous acetonitrile, add 3-bromo-2-butanone (1.0 equivalent).

  • Add silver triflate (1.1 equivalents) to the mixture at room temperature under an inert atmosphere (e.g., nitrogen).

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the silver bromide precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification ethyl_oxamate Ethyl Oxamate mixing Mixing & Heating (80°C) ethyl_oxamate->mixing bromo_butanone 3-Bromo-2-butanone bromo_butanone->mixing solvent Anhydrous Acetonitrile solvent->mixing catalyst Silver Triflate catalyst->mixing filtration Filtration mixing->filtration Cool & Filter extraction Extraction filtration->extraction Concentrate & Extract drying Drying extraction->drying Wash & Dry chromatography Column Chromatography drying->chromatography Concentrate product Pure Product chromatography->product

Caption: Workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of Ethyl 4,5-dimethyloxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 4,5-dimethyloxazole-2-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when following a Robinson-Gabriel-type synthesis protocol.

Issue Potential Cause(s) Recommended Solutions
Low or No Product Yield 1. Incomplete cyclodehydration: The conversion of the intermediate N-acyl-α-amino ketone may be inefficient.[1] 2. Decomposition of starting material: The starting material, ethyl 2-acetamido-3-oxobutanoate, may be degrading under the strong acidic conditions. 3. Insufficient reaction temperature or time: The reaction may not have reached the necessary activation energy for a sufficient duration.1. Optimize the dehydrating agent: While concentrated sulfuric acid is common, other reagents like polyphosphoric acid, phosphorus oxychloride, or trifluoroacetic anhydride can be more effective for certain substrates.[1] 2. Use milder conditions: Consider alternative, less harsh dehydrating agents. 3. Gradual heating and monitoring: Increase the reaction temperature incrementally and monitor the reaction progress using Thin Layer Chromatography (TLC).
Formation of a Major Byproduct 1. Hydrolysis of the ester: The ethyl ester group is susceptible to hydrolysis under strong acidic conditions, especially in the presence of trace amounts of water. 2. Polymerization/Tar formation: The starting material or intermediates may polymerize under the reaction conditions.1. Ensure anhydrous conditions: Thoroughly dry all glassware, solvents, and reagents before use. 2. Control temperature: Avoid excessive heating, which can promote polymerization. 3. Purge with inert gas: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize side reactions.
Difficult Product Purification 1. Similar polarity of product and starting material: The target compound and unreacted starting material may have similar polarities, making chromatographic separation challenging. 2. Presence of tarry residues: These can interfere with column chromatography.1. Optimize chromatography: Experiment with different solvent systems for column chromatography (e.g., gradients of ethyl acetate in hexanes). 2. Pre-purification: Attempt to remove tarry materials by trituration with a non-polar solvent before column chromatography. 3. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Reaction Does Not Go to Completion 1. Equilibrium position: The reaction may be reversible and has reached equilibrium. 2. Deactivating impurities: Trace impurities in the starting material or reagents may be inhibiting the catalyst.1. Removal of water: If water is a byproduct of the cyclization, its removal (e.g., using a Dean-Stark apparatus) can drive the reaction to completion. 2. Use fresh, high-purity reagents: Ensure the purity of the starting material and the dehydrating agent.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and established method for the synthesis of substituted oxazoles is the Robinson-Gabriel synthesis.[1] This involves the cyclodehydration of a 2-acylamino-ketone. For this compound, a suitable starting material would be ethyl 2-acetamido-3-oxobutanoate.

Q2: What are the critical parameters to control in this synthesis?

The most critical parameters are the choice and concentration of the dehydrating agent, the reaction temperature, and the exclusion of water. The reaction should be performed under anhydrous conditions to prevent hydrolysis of the ester group and other side reactions.

Q3: My NMR spectrum shows unreacted starting material. How can I drive the reaction to completion?

If the reaction has stalled, you can try increasing the reaction time or temperature, while carefully monitoring for product degradation. Alternatively, adding a fresh portion of the dehydrating agent may help. Ensuring the complete removal of water as it is formed can also push the equilibrium towards the product.

Q4: I have a brown, tarry crude product. How can I purify it?

Tarry byproducts are common in acid-catalyzed reactions. Before attempting column chromatography, try to dissolve the crude product in a minimal amount of a moderately polar solvent (like dichloromethane or ethyl acetate) and filter it through a plug of silica gel to remove the highly polar, tarry material. Alternatively, trituration with a non-polar solvent like hexanes may help to precipitate the desired product, leaving the impurities in the solution.

Q5: Are there alternative synthetic methods I could consider?

Yes, other methods for oxazole synthesis exist, such as the van Leusen reaction, which involves the reaction of a tosylmethyl isocyanide (TosMIC) with an aldehyde.[2] However, for the specific substitution pattern of this compound, the Robinson-Gabriel approach is a logical choice.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for a Robinson-Gabriel synthesis of a substituted oxazole. Note that these are general values and may require optimization for the specific synthesis of this compound.

Parameter Value Notes
Reactant Ratio (Substrate:Dehydrating Agent) 1 : 5-10 (by weight)For concentrated H₂SO₄ or polyphosphoric acid.
Reaction Temperature 80 - 120 °CSubstrate dependent; monitor for decomposition.
Reaction Time 2 - 8 hoursMonitor by TLC until starting material is consumed.
Expected Yield 40 - 70%Highly dependent on substrate and reaction conditions.
Purification Method Silica Gel Column ChromatographyGradient elution with ethyl acetate in hexanes is a good starting point.

Experimental Protocol: Robinson-Gabriel Synthesis

This protocol describes a plausible method for the synthesis of this compound from ethyl 2-acetamido-3-oxobutanoate.

Materials:

  • Ethyl 2-acetamido-3-oxobutanoate

  • Concentrated Sulfuric Acid (98%)

  • Anhydrous Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate (for chromatography)

  • Hexanes (for chromatography)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-acetamido-3-oxobutanoate (1 equivalent).

  • Under an inert atmosphere (e.g., nitrogen), slowly and carefully add concentrated sulfuric acid (5-10 equivalents by weight) with stirring. The addition is exothermic and should be done in an ice bath.

  • After the addition is complete, heat the reaction mixture to 80-100 °C and stir for 2-6 hours. Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Combine ethyl 2-acetamido-3-oxobutanoate and H₂SO₄ B Heat and stir for 2-6 hours A->B C Quench with ice and neutralize with NaHCO₃ B->C D Extract with organic solvent C->D E Wash, dry, and concentrate D->E F Column chromatography E->F G Characterize pure product F->G

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield or Reaction Failure cause1 Incomplete Reaction start->cause1 cause2 Product Decomposition start->cause2 cause3 Side Reactions (e.g., Hydrolysis) start->cause3 solution1a Increase Time/Temp cause1->solution1a If starting material remains solution1b Change Dehydrating Agent cause1->solution1b If reaction is sluggish solution2 Use Milder Conditions cause2->solution2 solution3 Ensure Anhydrous Conditions cause3->solution3

Caption: Troubleshooting logic for low yield in oxazole synthesis.

References

Technical Support Center: Ethyl 4,5-dimethyloxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of ethyl 4,5-dimethyloxazole-2-carboxylate, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: For optimal stability, this compound should be stored in a tightly sealed container in a dry and cool place.[1] While specific temperature ranges are not extensively documented, storage at room temperature is generally acceptable for similar compounds.[2] To prevent potential degradation, it is crucial to protect the compound from moisture and prolonged exposure to light.

Q2: What is the expected shelf-life of this compound?

A: The specific shelf-life of this compound has not been extensively reported. However, when stored under the recommended conditions (cool, dry, and sealed), the compound is expected to remain stable for an extended period. For long-term storage, refrigeration (2-8 °C) in a desiccated environment is advisable. It is recommended to monitor the purity of the compound periodically, especially if it has been in storage for a significant amount of time.

Q3: What are the potential degradation pathways for this compound?

A: While specific degradation pathways for this compound are not detailed in the available literature, similar heterocyclic esters can be susceptible to:

  • Hydrolysis: The ester group can hydrolyze to the corresponding carboxylic acid in the presence of strong acids or bases, or with prolonged exposure to moisture.

  • Ring Opening: The oxazole ring, while generally stable, can be susceptible to cleavage under harsh acidic or basic conditions, or upon exposure to strong reducing or oxidizing agents.

  • Photodegradation: Prolonged exposure to UV light may lead to decomposition.

Q4: Is this compound sensitive to air or moisture?

A: Yes, as with many organic esters, this compound is sensitive to moisture due to the risk of hydrolysis. It is recommended to handle the compound in a dry environment and to ensure the storage container is tightly sealed to prevent moisture ingress. While not explicitly stated to be air-sensitive, minimizing exposure to the atmosphere is a good laboratory practice.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected experimental results.

If you are experiencing inconsistent results in your experiments, consider the following possibilities related to the stability of this compound:

  • Possible Cause 1: Compound Degradation. The compound may have degraded due to improper storage or handling.

    • Solution: Check the purity of your sample using an appropriate analytical method such as HPLC, GC-MS, or NMR. If degradation is confirmed, use a fresh batch of the compound.

  • Possible Cause 2: Contamination. The sample may be contaminated with water or other reactive species.

    • Solution: Ensure all glassware and solvents are dry before use. Handle the compound under an inert atmosphere (e.g., nitrogen or argon) if your application is sensitive to moisture or air.

Issue 2: The compound has changed in appearance (e.g., color change, clumping).

  • Possible Cause: This could be an indication of decomposition or moisture absorption.

    • Solution: Do not use the compound if its physical appearance has changed. It is best to acquire a fresh supply. To prevent this in the future, ensure the storage container is well-sealed and stored in a desiccator if necessary.

Quantitative Data Summary

ParameterRecommended ConditionSource
Storage Dry, sealed place.[1]
Alternative Storage Room temperature.[2]

Experimental Protocols

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound.

1. Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (optional, for mobile phase modification)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

2. Sample Preparation:

  • Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working solution of approximately 50 µg/mL by diluting with the mobile phase.

3. HPLC Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 30% acetonitrile and increasing to 90% over 15 minutes). A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or an appropriate wavelength determined by UV-Vis scan)

  • Column Temperature: 30 °C

4. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the prepared sample solution.

  • Run the gradient program and record the chromatogram.

  • The purity can be estimated by the area percentage of the main peak.

5. Interpretation:

  • A pure sample should show a single major peak. The presence of significant secondary peaks may indicate degradation or impurities.

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results check_purity Check Compound Purity (HPLC, NMR) start->check_purity is_pure Is the compound pure? check_purity->is_pure use_fresh Use a Fresh Batch of Compound is_pure->use_fresh No investigate_other Investigate Other Experimental Parameters (e.g., reagents, conditions) is_pure->investigate_other Yes check_handling Review Handling & Storage Procedures use_fresh->check_handling improper_storage Improper Storage or Handling Identified? check_handling->improper_storage improper_storage->investigate_other No implement_best_practices Implement Best Practices: - Store in cool, dry, sealed container - Use inert atmosphere if necessary improper_storage->implement_best_practices Yes

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Ethyl 4,5-dimethyloxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl 4,5-dimethyloxazole-2-carboxylate. The information is designed to help identify and resolve common impurities and related challenges encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a synthesis of this compound?

A1: Based on common synthetic routes, such as the reaction of an α-haloketone with an amide, the most likely impurities include:

  • Unreacted Starting Materials: Ethyl 2-chloro-3-oxobutanoate (or equivalent α-haloketone) and formamide or related amide precursors.

  • Side-Reaction Products: Incompletely cyclized intermediates or products from alternative reaction pathways.

  • Solvent Residues: Residual solvents from the reaction and purification steps, such as benzene, toluene, or ethyl acetate.[1]

  • Decomposition Products: Compounds resulting from the degradation of starting materials or the final product, especially if exposed to harsh temperature or pH conditions.

Q2: How can I detect these impurities in my sample?

A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities.[2][3]

  • High-Performance Liquid Chromatography (HPLC): Suitable for a broader range of compounds, including non-volatile and thermally sensitive impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the impurities and can be used for quantification (qNMR).[4]

Q3: What are the recommended methods for purifying crude this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities:

  • Column Chromatography: A highly effective method for separating the desired product from impurities with different polarities. A typical stationary phase is silica gel with a mobile phase gradient of ethyl acetate in hexanes.[5][6][7]

  • Recrystallization: Suitable if the product is a solid and there is a significant difference in solubility between the product and impurities in a chosen solvent system.

  • Distillation: Can be used if the product is a liquid with a boiling point significantly different from the impurities.[1]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Ensure starting materials are pure and dry.- Optimize reaction temperature and time.- Consider using a different catalyst or solvent system.
Product loss during workup.- Minimize contact with acidic or basic aqueous solutions to prevent hydrolysis.[5]- Ensure complete extraction from the aqueous phase.
Presence of Starting Materials in Final Product Incomplete reaction.- Increase reaction time or temperature.- Use a stoichiometric excess of one of the reactants.
Inefficient purification.- Optimize the mobile phase for column chromatography to improve separation.[5]- If recrystallizing, ensure the correct solvent and cooling procedure are used.
Unexpected Peaks in GC-MS or HPLC Formation of side products.- Review the reaction mechanism for potential side reactions.- Adjust reaction conditions (e.g., temperature, reactant addition order) to minimize side product formation.
Contamination.- Ensure all glassware is clean and dry.- Use high-purity solvents and reagents.

Quantitative Data Summary

Analytical Method Typical Purity Achieved Key Advantages Key Disadvantages
GC-MS >98%High sensitivity and specificity for volatile compounds.[2]Not suitable for non-volatile or thermally labile compounds.[4]
HPLC-UV >99%Broad applicability to a wide range of compounds.[4]Requires a chromophore for UV detection.
qNMR >99%Highly accurate and does not require a reference standard of the analyte.[4]Lower sensitivity compared to chromatographic methods.[4]

Experimental Protocols

Protocol 1: Impurity Analysis by GC-MS
  • Sample Preparation: Dissolve a known amount of the crude or purified this compound in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify peaks corresponding to the product and potential impurities by comparing their mass spectra with library data and known fragmentation patterns. Quantify impurities by integrating the peak areas relative to the main product peak.

Protocol 2: Purification by Flash Column Chromatography
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of hexanes and ethyl acetate. The ideal system should give the product an Rf value of approximately 0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is level and free of cracks or air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that will be used in the gradient.

    • Carefully load the sample onto the top of the silica bed.

  • Elution:

    • Begin eluting with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Synthesis_and_Impurities cluster_impurities Potential Impurities Reactant1 Ethyl 2-chloro-3-oxobutanoate Product This compound Reactant1->Product Reaction Reactant2 Formamide Reactant2->Product Impurity1 Unreacted Starting Materials Product->Impurity1 Source of Impurity2 Incomplete Cyclization Products Product->Impurity2 Impurity3 Solvent Residues Product->Impurity3 Impurity4 Decomposition Products Product->Impurity4

Caption: Plausible synthetic pathway and sources of common impurities.

Troubleshooting_Workflow Start Crude Product Analysis CheckPurity Purity Acceptable? Start->CheckPurity IdentifyImpurities Identify Impurities (GC-MS, HPLC, NMR) CheckPurity->IdentifyImpurities No FinalProduct Pure Product CheckPurity->FinalProduct Yes Purification Select Purification Method IdentifyImpurities->Purification ColumnChrom Column Chromatography Purification->ColumnChrom Polar Impurities Recrystallization Recrystallization Purification->Recrystallization Solid Product Distillation Distillation Purification->Distillation Liquid Product ColumnChrom->FinalProduct Recrystallization->FinalProduct Distillation->FinalProduct End End FinalProduct->End

Caption: Workflow for impurity identification and purification.

References

Technical Support Center: Production of Ethyl 4,5-dimethyloxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis and scale-up of ethyl 4,5-dimethyloxazole-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A common and effective method is the cyclocondensation of an α-hydroxyketone with an activated derivative of ethyl oxamate. Specifically, the reaction of 3-hydroxy-2-butanone with ethyl oxamate under dehydrating conditions yields the target molecule.

Q2: What are the critical parameters to control during the cyclization step?

The critical parameters for the cyclization reaction include temperature, the choice of dehydrating agent, and reaction time. Overheating can lead to side product formation and decomposition, while an insufficient amount of a dehydrating agent can result in low conversion rates.

Q3: I am observing a significant amount of a side product with a higher molecular weight. What could it be?

A common side product is the self-condensation product of 3-hydroxy-2-butanone. This can be minimized by controlling the addition rate of the α-hydroxyketone to the reaction mixture and maintaining the optimal reaction temperature.

Q4: My final product purity is low after initial workup. What are the recommended purification methods?

For lab-scale purification, silica gel column chromatography is typically effective. For larger-scale production, fractional distillation under reduced pressure is a more viable option. A combination of aqueous washes to remove water-soluble impurities followed by distillation is recommended.

Q5: Are there any specific safety precautions I should take during the synthesis?

Yes, phosphorus oxychloride, a potential dehydrating agent, is highly corrosive and reacts violently with water. All reactions involving this reagent should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Additionally, the reaction can be exothermic, so proper temperature control is crucial, especially during scale-up.

Troubleshooting Guides

Low Yield in Cyclization Reaction
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Dehydration Increase the equivalents of the dehydrating agent (e.g., POCl₃) or switch to a more potent one (e.g., triflic anhydride).Improved conversion of starting materials to the desired oxazole.
Reaction Temperature Too Low Gradually increase the reaction temperature in 5-10 °C increments while monitoring the reaction progress by TLC or GC.Increased reaction rate and higher yield.
Side Reactions Dominating Lower the reaction temperature and ensure slow, controlled addition of the α-hydroxyketone to the reaction mixture.Minimized formation of byproducts and increased yield of the target compound.
Degradation of Starting Material or Product Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.Reduced degradation and improved product recovery.
Product Purity Issues After Workup
Potential Cause Troubleshooting Step Expected Outcome
Residual Acidic Impurities Wash the organic extract with a saturated sodium bicarbonate solution to neutralize and remove any remaining acidic components.Removal of acidic impurities, leading to a cleaner crude product.
Unreacted Starting Materials Optimize the stoichiometry of the reactants to ensure complete conversion of the limiting reagent.Reduced presence of starting materials in the final product.
Co-eluting Impurities in Chromatography Experiment with different solvent systems for column chromatography (e.g., gradients of ethyl acetate in hexanes or dichloromethane in petroleum ether).Better separation of the product from impurities.
Thermal Decomposition During Distillation Perform the distillation under a higher vacuum to lower the boiling point of the product.Minimized thermal degradation and improved purity of the distilled product.

Experimental Protocols

Synthesis of N-ethoxalyl-DL-alanine ethyl ester
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine DL-alanine ethyl ester (1.0 eq) and diethyl oxalate (1.2 eq) in a suitable solvent such as ethanol.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Synthesis of this compound
  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, a thermometer, and a reflux condenser under an inert atmosphere, dissolve N-ethoxalyl-DL-alanine ethyl ester (1.0 eq) in a dry, aprotic solvent like dichloromethane. Add triethylamine (2.5 eq).

  • Cyclization: Cool the solution to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.5 eq) dropwise, ensuring the temperature does not exceed 10 °C. After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Quenching: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of ice-cold water.

  • Workup and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate. After solvent removal, purify the crude product by silica gel column chromatography or vacuum distillation.

Visualizations

Synthesis_Pathway Synthesis of this compound cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization DL-Alanine Ethyl Ester DL-Alanine Ethyl Ester N-ethoxalyl-DL-alanine ethyl ester N-ethoxalyl-DL-alanine ethyl ester DL-Alanine Ethyl Ester->N-ethoxalyl-DL-alanine ethyl ester Ethanol, Reflux Diethyl Oxalate Diethyl Oxalate Diethyl Oxalate->N-ethoxalyl-DL-alanine ethyl ester This compound This compound N-ethoxalyl-DL-alanine ethyl ester->this compound DCM, Reflux POCl3_TEA POCl3, Triethylamine POCl3_TEA->this compound

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield Observed check_conversion Check Starting Material Conversion (TLC/GC) start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion Yes purification_loss Check for Loss During Workup/Purification check_conversion->purification_loss No increase_dehydrating_agent Increase Dehydrating Agent incomplete_conversion->increase_dehydrating_agent increase_temp Increase Temperature incomplete_conversion->increase_temp side_products Significant Side Products incomplete_conversion->side_products end Yield Improved increase_dehydrating_agent->end increase_temp->end lower_temp Lower Temperature / Slow Addition side_products->lower_temp lower_temp->end optimize_purification Optimize Purification Method purification_loss->optimize_purification Loss Detected purification_loss->end No Significant Loss optimize_purification->end

Caption: A logical workflow for troubleshooting low reaction yields.

Technical Support Center: Synthesis of Ethyl 4,5-Dimethyloxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 4,5-dimethyloxazole-2-carboxylate. The information is tailored to address specific issues that may be encountered during experimental work, with a focus on byproduct analysis.

Troubleshooting Guide

Users may encounter several common issues during the synthesis of this compound, which is often achieved through a Robinson-Gabriel type synthesis from ethyl oxamate and 3-hydroxy-2-butanone (acetoin) under acidic conditions. This guide provides potential causes and recommended solutions for these challenges.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete cyclization: The reaction conditions may not be optimal for the formation of the oxazole ring.- Optimize dehydrating agent: While strong acids like sulfuric acid are common, other reagents such as polyphosphoric acid (PPA), phosphorus pentoxide (P₂O₅), or phosphoryl chloride (POCl₃) could be more effective. - Increase reaction temperature: Cautiously increase the temperature to promote cyclization, while monitoring for potential decomposition.
Starting material decomposition: The acidic conditions can lead to the degradation of starting materials or intermediates.- Use milder conditions: Consider using a less harsh acid catalyst or a lower concentration. - Reduce reaction time: Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction upon completion.
Presence of water: Water can hydrolyze intermediates, preventing the formation of the desired product.- Ensure anhydrous conditions: Thoroughly dry all glassware, solvents, and reagents before use.
Presence of Significant Byproducts Unreacted starting materials: Incomplete reaction can lead to the presence of ethyl oxamate and acetoin in the final product mixture.- Increase reaction time or temperature: Allow the reaction to proceed for a longer duration or at a slightly elevated temperature. - Adjust stoichiometry: Ensure the correct molar ratios of reactants are used.
Formation of Diacetyl: Acetoin is a known precursor to diacetyl, especially under certain conditions.[1][2]- Control reaction temperature: Avoid excessive heat which can promote the oxidation of acetoin. - Use fresh acetoin: Acetoin can dimerize or oxidize upon storage.
Hydrolysis of ethyl oxamate: The ester and amide functionalities of ethyl oxamate can be susceptible to hydrolysis under acidic conditions, forming oxamic acid and ethanol.- Maintain anhydrous conditions: The presence of water will favor hydrolysis. - Moderate acid strength: Use the minimum effective concentration of the acid catalyst.
Self-condensation of acetoin: Acetoin can undergo self-condensation reactions in the presence of acid.- Control reactant addition: Add acetoin slowly to the reaction mixture to maintain a low concentration.
Polymerization/Tar Formation: Highly reactive intermediates can polymerize under strong acid catalysis.- Lower the reaction temperature: This can help control the rate of reaction and minimize polymerization. - Use a lower concentration of acid: An excess of acid can promote unwanted side reactions.
Difficulty in Product Purification Similar polarity of product and byproducts: The desired oxazole product may have a similar polarity to some byproducts, making chromatographic separation challenging.- Optimize chromatography conditions: Experiment with different solvent systems for column chromatography or different mobile phases and columns for HPLC. A reverse-phase HPLC method using an acetonitrile/water gradient may be effective.[3] - Consider derivatization: In some cases, derivatizing the mixture can alter the polarities of the components, facilitating separation.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound?

A1: The most probable and commonly employed method is the Robinson-Gabriel synthesis. This involves the acid-catalyzed cyclodehydration of an α-acylaminoketone intermediate, which in this case would be formed in situ from the reaction of ethyl oxamate and 3-hydroxy-2-butanone (acetoin).

Q2: What are the key parameters to control during the synthesis to minimize byproduct formation?

A2: The critical parameters to control are temperature, reaction time, and the exclusion of water. Running the reaction under anhydrous conditions is crucial to prevent hydrolysis of starting materials and intermediates. The temperature should be carefully optimized to ensure complete cyclization without causing decomposition or unwanted side reactions like polymerization.

Q3: I see an unexpected peak in my GC-MS analysis. What could it be?

A3: Besides unreacted starting materials, a common impurity could be diacetyl, which can form from the starting material acetoin.[1][2][4] Other possibilities include hydrolysis products like oxamic acid, or self-condensation products of acetoin. To confirm the identity, you would ideally compare the retention time and mass spectrum with an authentic standard.

Q4: How can I effectively separate the desired product from the byproducts?

A4: Column chromatography on silica gel is a standard method for purification. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is a good starting point. For higher purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed. A reverse-phase column with a mobile phase of acetonitrile and water is often effective for separating oxazole derivatives.[3]

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. The synthesis involves the use of strong acids (e.g., sulfuric acid, polyphosphoric acid) which are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and the reaction should be performed in a well-ventilated fume hood. The organic solvents used are typically flammable and should be kept away from ignition sources.

Experimental Protocols

General Protocol for Synthesis of this compound

This protocol is a general guideline based on the Robinson-Gabriel synthesis and should be optimized for specific laboratory conditions.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a dehydrating agent (e.g., 5-10 equivalents of polyphosphoric acid).

  • Reactant Addition: Under a nitrogen atmosphere, add ethyl oxamate (1.0 equivalent) to the flask. Begin stirring and gently heat the mixture.

  • Addition of Acetoin: Slowly add 3-hydroxy-2-butanone (acetoin) (1.0-1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

Protocol for Byproduct Analysis by GC-MS
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 400).

  • Data Analysis: Identify the peaks by comparing their mass spectra with a library (e.g., NIST) and, if possible, with the spectra of authentic standards.

Protocol for Byproduct Analysis by ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve the crude product or a purified fraction in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if quantitative analysis is desired.

  • Acquisition Parameters: Acquire standard ¹H and ¹³C NMR spectra. For more detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to identify the structures of the main product and any significant impurities. The characteristic signals for the oxazole ring protons and carbons can be used for identification.

Visualizations

Synthesis_Workflow reagents Ethyl Oxamate + 3-Hydroxy-2-butanone reaction Robinson-Gabriel Cyclodehydration reagents->reaction acid Acid Catalyst (e.g., H₂SO₄, PPA) acid->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Ethyl 4,5-dimethyloxazole- 2-carboxylate purification->product

A simplified workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Product Yield? check_conditions Review Reaction Conditions: - Anhydrous? - Temperature? - Time? start->check_conditions Yes byproducts Significant Byproducts? start->byproducts No check_reagents Verify Reagent Purity: - Fresh Acetoin? - Dry Solvents? check_conditions->check_reagents optimize_dehydrating Optimize Dehydrating Agent check_reagents->optimize_dehydrating optimize_dehydrating->byproducts analyze_byproducts Identify Byproducts (GC-MS, NMR) byproducts->analyze_byproducts Yes success Improved Yield & Purity byproducts->success No adjust_conditions Adjust Conditions: - Lower Temperature - Reduce Acid Conc. analyze_byproducts->adjust_conditions improve_purification Optimize Purification (HPLC, Column Chromatography) adjust_conditions->improve_purification failure Consult Further Literature adjust_conditions->failure improve_purification->success

A decision-making flowchart for troubleshooting the synthesis.

References

Validation & Comparative

Characterization of Ethyl 4,5-dimethyloxazole-2-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative characterization of ethyl 4,5-dimethyloxazole-2-carboxylate and its isomeric alternatives. Due to limited publicly available experimental data for this compound, this document focuses on a comparative analysis with its isomers, ethyl 2,5-dimethyloxazole-4-carboxylate and ethyl 2,4-dimethyloxazole-5-carboxylate, and the structurally related 2-ethyl-4,5-dimethyloxazole. This guide also includes detailed experimental protocols for the synthesis and characterization of such oxazole derivatives, providing a framework for researchers working with this class of compounds.

Comparative Analysis of Physicochemical Properties

The following table summarizes the available physicochemical data for this compound and its alternatives. It is important to note that experimental data for the target compound is largely unavailable in public databases.

PropertyThis compoundEthyl 2,5-dimethyloxazole-4-carboxylateEthyl 2,4-dimethyloxazole-5-carboxylate2-Ethyl-4,5-dimethyloxazole
CAS Number 33123-73-8[1]23000-15-9[2]23012-30-853833-30-0[3]
Molecular Formula C₈H₁₁NO₃[4]C₈H₁₁NO₃[2]C₈H₁₁NO₃C₇H₁₁NO[3]
Molecular Weight 169.18 g/mol [4]169.18 g/mol [2]169.18 g/mol 125.17 g/mol [3]
Melting Point Not availableNot availableNot availableNot available
Boiling Point Not availableNot availableNot available60.0 °C @ 18.00 mm Hg[3]
Density Not availableNot availableNot available0.938 - 0.948 g/cm³ @ 25.00 °C[5]
Refractive Index Not availableNot availableNot available1.441 - 1.451 @ 20.00 °C[5]

Spectroscopic Data Comparison

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR chemical shifts for this compound would include signals for the ethyl group (a quartet around 4.0-4.4 ppm and a triplet around 1.2-1.4 ppm) and two singlets for the two methyl groups on the oxazole ring. The exact shifts of the methyl groups would depend on their position relative to the other substituents. For comparison, ¹H NMR data for other heterocyclic carboxylates show similar patterns for the ethyl ester protons.[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the C=O stretch of the ester group (typically in the range of 1720-1750 cm⁻¹), C=N stretching of the oxazole ring (around 1500-1650 cm⁻¹), and C-O stretching vibrations.[6][7]

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z 169. Common fragmentation patterns for ethyl esters involve the loss of an ethoxy group (-OCH₂CH₃, m/z 45) or an ethylene molecule (-C₂H₄, m/z 28) from the ester moiety.[8] For comparison, the EI-MS of 2-ethyl-4,5-dimethyloxazole shows a molecular ion peak at m/z 125.[3]

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of ethyl oxazole carboxylate derivatives, based on established procedures for similar compounds.

Synthesis of Ethyl Oxazole Carboxylates

A general and efficient method for the synthesis of substituted oxazoles involves the reaction of a carboxylic acid with an isocyanoacetate derivative.

Materials:

  • Appropriate carboxylic acid (e.g., 2-oxobutanoic acid for the synthesis of the 4,5-dimethyl derivative)

  • Ethyl isocyanoacetate

  • Dehydrating agent (e.g., phosphorus oxychloride, triflylpyridinium reagent)

  • Base (e.g., pyridine, triethylamine)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

Procedure:

  • To a solution of the carboxylic acid in an anhydrous solvent, add the base and cool the mixture to 0 °C.

  • Slowly add the dehydrating agent to the reaction mixture while maintaining the temperature at 0 °C.

  • Stir the mixture for 30 minutes, then add ethyl isocyanoacetate dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization Methods

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • Data Analysis: Analyze chemical shifts (δ), coupling constants (J), and integration values to confirm the structure of the synthesized compound.

3.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a thin film of the liquid sample between two NaCl or KBr plates, or prepare a KBr pellet for a solid sample.

  • Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

3.2.3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Analyze the sample using a mass spectrometer, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), employing an electron ionization (EI) or electrospray ionization (ESI) source.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

3.2.4. Purity Determination (HPLC)

  • Sample Preparation: Prepare a dilute solution of the compound in the mobile phase.

  • Instrumentation: Use a high-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and a UV detector.

  • Data Analysis: Determine the purity of the compound by calculating the peak area percentage.

Visualizing Synthesis and Characterization

The following diagrams illustrate the general synthesis pathway for ethyl oxazole carboxylates and a typical workflow for their characterization.

synthesis_pathway reagents Carboxylic Acid + Ethyl Isocyanoacetate intermediate Intermediate Adduct reagents->intermediate Reaction conditions Dehydrating Agent, Base, Solvent conditions->intermediate cyclization Cyclization/ Dehydration conditions->cyclization intermediate->cyclization product Ethyl Oxazole Carboxylate cyclization->product characterization_workflow cluster_structure Spectroscopic Analysis start Synthesized Product purification Purification (Column Chromatography) start->purification structure_elucidation Structure Elucidation purification->structure_elucidation purity_analysis Purity Analysis structure_elucidation->purity_analysis NMR NMR (¹H, ¹³C) structure_elucidation->NMR IR IR structure_elucidation->IR MS Mass Spec. structure_elucidation->MS final_product Characterized Product purity_analysis->final_product

References

A Comparative Spectroscopic Analysis of Ethyl 4,5-dimethyloxazole-2-carboxylate and aza-heterocyclic Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectral analysis of ethyl 4,5-dimethyloxazole-2-carboxylate alongside two isomeric analogues: ethyl 4-methyloxazole-2-carboxylate and ethyl 2-methyloxazole-4-carboxylate. Due to the limited availability of public experimental spectral data for this compound, this guide utilizes predicted data for this primary compound and compares it with available experimental data for the selected alternatives. This analysis serves as a valuable resource for the identification and characterization of substituted oxazole esters, a class of compounds with significant potential in medicinal chemistry and drug development.

Comparative Spectral Data

The following tables summarize the key spectral data for this compound (predicted) and its comparators (experimental).

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration
This compound (Predicted) 1.39 (t, J = 7.1 Hz, 3H), 2.25 (s, 3H), 2.35 (s, 3H), 4.40 (q, J = 7.1 Hz, 2H)
Ethyl 4-methyloxazole-2-carboxylate 1.41 (t, J=7.2 Hz, 3H), 2.45 (d, J=1.2 Hz, 3H), 4.43 (q, J=7.2 Hz, 2H), 7.68 (q, J=1.2 Hz, 1H)
Ethyl 2-methyloxazole-4-carboxylate 1.38 (t, J = 7.1 Hz, 3H), 2.62 (s, 3H), 4.38 (q, J = 7.1 Hz, 2H), 8.13 (s, 1H)

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ) ppm
This compound (Predicted) 10.8, 11.7, 14.2, 62.0, 137.5, 145.8, 158.0, 160.5
Ethyl 4-methyloxazole-2-carboxylate 12.3, 14.2, 61.9, 137.4, 139.8, 158.6, 160.9
Ethyl 2-methyloxazole-4-carboxylate 14.0, 14.3, 61.2, 136.9, 144.9, 161.8, 163.2

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)

CompoundKey Absorption Peaks (cm⁻¹)
This compound (Predicted) ~2980 (C-H str), ~1740 (C=O str, ester), ~1650 (C=N str), ~1580 (C=C str)
Ethyl 4-methyloxazole-2-carboxylate 2985, 1735, 1620, 1575
Ethyl 2-methyloxazole-4-carboxylate 2980, 1725, 1640, 1590

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z) and Key Fragments
This compound [M]+ 169.07
Ethyl 4-methyloxazole-2-carboxylate [M]+ 155.06
Ethyl 2-methyloxazole-4-carboxylate [M]+ 155.06

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

    • For ¹H NMR, acquire data with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

    • For ¹³C NMR, acquire data with a spectral width of 250 ppm, a relaxation delay of 2 seconds, and 1024 scans, using broadband proton decoupling.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film is prepared between two potassium bromide (KBr) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing the mixture into a translucent disk.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final spectrum of absorbance or transmittance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Ionize the sample using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the general workflow for compound identification and characterization using the spectroscopic methods discussed.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of Oxazole Ester Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Spectral_Data Acquired Spectral Data NMR->Spectral_Data IR->Spectral_Data MS->Spectral_Data Data_Analysis Comparative Data Analysis Spectral_Data->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report

Caption: Workflow for Spectroscopic Analysis.

A Comparative Guide to the Synthesis of Ethyl 4,5-Dimethyloxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic methodologies for the preparation of ethyl 4,5-dimethyloxazole-2-carboxylate, a key heterocyclic scaffold with potential applications in medicinal chemistry and drug discovery. The methods evaluated are the Robinson-Gabriel synthesis and a plausible multi-step approach commencing with a Van Leusen-type oxazole formation. This document presents a detailed overview of the experimental protocols, comparative data on reaction yields, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.

Method 1: Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and reliable method for the formation of oxazoles through the cyclization of α-acylamino ketones.[1][2] This approach offers a convergent strategy to the target molecule.

Experimental Protocol

Step 1: Synthesis of the α-Acylamino Ketone Intermediate: N-(3-Oxobutan-2-yl)oxalamic acid ethyl ester

To a solution of 3-amino-2-butanone hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane, is added triethylamine (2.2 equivalents) at 0 °C. The mixture is stirred for 30 minutes, followed by the dropwise addition of ethyl oxalyl chloride (1.1 equivalents). The reaction is allowed to warm to room temperature and stirred for 12-16 hours. After completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield N-(3-oxobutan-2-yl)oxalamic acid ethyl ester.

Step 2: Cyclization to this compound

The N-(3-oxobutan-2-yl)oxalamic acid ethyl ester (1 equivalent) is dissolved in a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid. The mixture is heated to 80-100 °C for 1-2 hours. Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice. The precipitated solid is filtered, washed with water until neutral, and dried. The crude product can be further purified by recrystallization or column chromatography to afford this compound.

Reaction Pathway

Robinson_Gabriel cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization A 3-Amino-2-butanone HCl C N-(3-Oxobutan-2-yl)oxalamic acid ethyl ester A->C Et3N, DCM B Ethyl Oxalyl Chloride B->C D N-(3-Oxobutan-2-yl)oxalamic acid ethyl ester E This compound D->E H2SO4, Heat

Caption: Robinson-Gabriel Synthesis Pathway.

Method 2: Multi-step Synthesis via a Van Leusen-type Reaction

This approach involves the initial formation of the 4,5-dimethyloxazole ring, followed by the introduction of the ethyl carboxylate group at the 2-position. This method provides flexibility in modifying the C2 substituent.

Experimental Protocol

Step 1: Synthesis of 4,5-Dimethyloxazole

A mixture of diacetyl monoxime (1 equivalent) and a suitable formylating agent, such as formamide, is heated at reflux for several hours. Alternatively, a more modern approach involves the use of tosylmethyl isocyanide (TosMIC) in the presence of a base, reacting with an appropriate precursor, although this is less direct for a 4,5-disubstituted oxazole without a substituent at the 2-position.

Step 2: C2-Lithiation of 4,5-Dimethyloxazole

4,5-Dimethyloxazole (1 equivalent) is dissolved in a dry aprotic solvent like tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. A strong base, typically n-butyllithium (1.1 equivalents), is added dropwise, and the mixture is stirred at this temperature for 1 hour to ensure complete lithiation at the C2 position.

Step 3: Carboxylation and Esterification

To the solution of 2-lithio-4,5-dimethyloxazole is added an excess of solid carbon dioxide (dry ice). The reaction mixture is allowed to warm to room temperature. After the evaporation of the excess CO2, the reaction is quenched with water. The aqueous layer is acidified with HCl and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield 4,5-dimethyloxazole-2-carboxylic acid.

The crude carboxylic acid is then subjected to Fischer esterification. It is dissolved in an excess of ethanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is heated at reflux for 4-6 hours. After cooling, the excess ethanol is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The product is extracted with an organic solvent, dried, and purified by column chromatography to give this compound.

Reaction Pathway

Van_Leusen_Modification cluster_step1 Step 1: Oxazole Formation cluster_step2 Step 2: C2-Functionalization A Diacetyl Monoxime C 4,5-Dimethyloxazole A->C Heat B Formamide B->C D 4,5-Dimethyloxazole E 2-Lithio-4,5-dimethyloxazole D->E n-BuLi, THF, -78°C F 4,5-Dimethyloxazole-2-carboxylic acid E->F 1. CO2 2. H3O+ G This compound F->G EtOH, H2SO4 (cat.), Heat

Caption: Multi-step Synthesis via C2-Functionalization.

Comparative Analysis of Synthesis Methods

ParameterRobinson-Gabriel SynthesisMulti-step Synthesis via C2-Functionalization
Overall Yield Moderate to GoodVariable, depends on the efficiency of each step
Number of Steps 23
Starting Materials 3-Amino-2-butanone, Ethyl oxalyl chlorideDiacetyl monoxime, Formamide, n-BuLi, CO2, Ethanol
Reagent Toxicity/Hazards Ethyl oxalyl chloride is a lachrymator. Strong acids are corrosive.n-Butyllithium is pyrophoric.
Scalability Generally goodC2-lithiation at low temperatures can be challenging on a large scale.
Purification Chromatography may be required for both steps.Chromatography is typically necessary for the final product.
Flexibility Less flexible for C2-substituent modification.The C2-functionalization approach allows for the introduction of various electrophiles.

Product Characterization Data

Technique Expected Data
¹H NMR Signals for two methyl groups on the oxazole ring, an ethyl ester (quartet and triplet), and no other aromatic protons.
¹³C NMR Resonances for the oxazole ring carbons, the two methyl carbons, the ester carbonyl carbon, and the ethyl group carbons.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of C₈H₁₁NO₃ (169.18 g/mol ).[3]

Conclusion

Both the Robinson-Gabriel synthesis and the multi-step approach via C2-functionalization offer viable pathways to this compound. The Robinson-Gabriel method is more convergent but may require the synthesis of a specific α-acylamino ketone precursor. The multi-step approach provides greater flexibility for modifying the C2-substituent but involves more steps and the use of pyrophoric reagents. The choice of synthesis will depend on the specific requirements of the research, including the desired scale, available starting materials, and the need for analogue synthesis. For straightforward synthesis of the target molecule, the Robinson-Gabriel approach is likely more efficient, provided the starting materials are accessible. For broader analogue development, the C2-functionalization route offers significant advantages.

References

A Comparative Guide to Heterocyclic Carboxylates: Ethyl 2-amino-4-methylthiazole-5-carboxylate versus Oxazole Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, heterocyclic compounds form the backbone of numerous therapeutic agents. Among these, oxazole and thiazole derivatives are of significant interest due to their diverse biological activities. This guide provides a comparative analysis of ethyl 2-amino-4-methylthiazole-5-carboxylate, a well-studied thiazole derivative, with its oxazole counterparts. Due to a notable lack of published experimental data for ethyl 4,5-dimethyloxazole-2-carboxylate, this guide will focus on a representative comparison with other documented oxazole derivatives to highlight the key structural and functional differences that influence their biological profiles.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these compounds is crucial for predicting their behavior in biological systems. The following table summarizes the key properties of ethyl 2-amino-4-methylthiazole-5-carboxylate and a representative oxazole analogue.

PropertyEthyl 2-amino-4-methylthiazole-5-carboxylateEthyl 4-methyl-2-phenyloxazole-5-carboxylate (Representative Oxazole)
Molecular Formula C₇H₁₀N₂O₂SC₁₃H₁₃NO₃
Molecular Weight 186.23 g/mol 231.25 g/mol
Structure
LogP (Predicted) 1.12.5
Hydrogen Bond Donors 10
Hydrogen Bond Acceptors 43

Synthesis and Reactivity

The synthetic routes to these heterocyclic systems often dictate their accessibility for further derivatization and biological screening.

Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

A common and efficient method for the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate is the Hantzsch thiazole synthesis. A one-pot modification of this method provides a straightforward route to the target compound.

Ethyl acetoacetate Ethyl acetoacetate Intermediate Ethyl 2-bromoacetoacetate Ethyl acetoacetate->Intermediate NBS Thiourea Thiourea N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS) Product Ethyl 2-amino-4-methylthiazole-5-carboxylate Intermediate->Product Thiourea

One-pot synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate.
Synthesis of Oxazole Derivatives

The synthesis of oxazole-2-carboxylates can be achieved through various methods, including the Robinson-Gabriel synthesis or from α-hydroxy ketones and ethyl oxalyl chloride. The specific substitution pattern on the oxazole ring dictates the choice of starting materials and reaction conditions.

Biological Activity: A Comparative Overview

While direct comparative data is scarce, the known biological activities of thiazole and oxazole derivatives allow for a general comparison of their potential therapeutic applications.

Antimicrobial Activity

Thiazole derivatives, including ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives, have been reported to exhibit significant antimicrobial activity against a range of bacterial and fungal pathogens. The presence of the amino group at the 2-position is often crucial for this activity, providing a handle for further structural modifications to optimize potency and spectrum.

In contrast, the antimicrobial profile of many simple oxazole carboxylates is less extensively documented. However, more complex oxazole-containing natural products and synthetic compounds have demonstrated potent antibacterial and antifungal properties.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound / DerivativeStaphylococcus aureusEscherichia coliCandida albicans
Ethyl 2-amino-4-methylthiazole-5-carboxylate Schiff Base Derivatives 62.5 - 250125 - >500250 - >500
Representative Oxazole Derivatives (General Range) Not widely reported for simple estersNot widely reported for simple estersNot widely reported for simple esters

Note: Data for oxazole derivatives is generalized due to the lack of specific data for a directly comparable analogue.

Cytotoxicity and Anticancer Potential

Both thiazole and oxazole moieties are present in a variety of compounds with significant anticancer activity. The mechanism of action often involves the inhibition of specific kinases or interference with other cellular signaling pathways.

The cytotoxicity of derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate has been evaluated against various cancer cell lines, demonstrating their potential as scaffolds for the development of novel anticancer agents. Similarly, numerous oxazole-containing compounds have shown potent cytotoxic effects.

Table 2: Comparative Cytotoxicity (IC₅₀ in µM)

Compound / DerivativeA549 (Lung Carcinoma)MCF-7 (Breast Cancer)
Derivatives of Ethyl 2-amino-4-methylthiazole-5-carboxylate Reported to have activityReported to have activity
Representative Oxazole-based Anticancer Agents (e.g., UK-1) Potent activity reportedPotent activity reported

Experimental Protocols

General Protocol for the One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

Materials:

  • Ethyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Ethanol

  • Water

Procedure:

  • Dissolve ethyl acetoacetate in a mixture of ethanol and water.

  • Cool the solution in an ice bath and add N-bromosuccinimide portion-wise while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Add thiourea to the reaction mixture and reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • The precipitated product is collected by filtration, washed with cold water, and dried.

  • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

Materials:

  • Test compounds

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism in broth) and negative (broth only) controls.

  • Incubate the plates at the optimal temperature and duration for the specific microorganism.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth.

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway that could be targeted by bioactive heterocyclic compounds, leading to the inhibition of cell proliferation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Heterocycle Heterocycle Heterocycle->Kinase_B Inhibition

Hypothetical signaling pathway targeted by a heterocyclic inhibitor.

Conclusion

While a direct, data-driven comparison involving this compound is currently hampered by a lack of available research, the comparative analysis of its structural analogue, ethyl 2-amino-4-methylthiazole-5-carboxylate, against the broader class of oxazole derivatives provides valuable insights for researchers. The thiazole derivative stands out for its well-documented synthetic accessibility and established antimicrobial potential. The continued exploration of both thiazole and oxazole scaffolds, with systematic evaluation of their structure-activity relationships, will undoubtedly lead to the discovery of novel and potent therapeutic agents.

Comparative Analysis of Ethyl 4,5-Dimethyloxazole-2-Carboxylate Analogs: A Review of Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

The oxazole scaffold is a well-recognized pharmacophore in medicinal chemistry, with numerous derivatives demonstrating significant biological potential.[1] Structure-activity relationship (SAR) studies on various oxazole-containing compounds have highlighted the critical role of substituent positioning and nature in determining their biological efficacy.[1] However, these studies are typically broad in scope and do not provide the granular data necessary for a direct comparative analysis of ethyl 4,5-dimethyloxazole-2-carboxylate analogs.

For instance, research on other substituted ethyl oxazole- and thiazole-carboxylate derivatives has demonstrated a range of biological activities. These studies often involve the synthesis of a series of related compounds and their subsequent screening against various biological targets. Such investigations provide valuable insights into the general SAR of these heterocyclic systems but do not specifically address the biological profile of analogs of this compound.

Without dedicated studies that synthesize and systematically evaluate a series of this compound analogs for specific biological activities, it is not possible to construct a detailed comparison guide with quantitative data tables and specific experimental protocols as requested. The generation of such a guide would necessitate primary research involving the chemical synthesis of these specific analogs and their subsequent biological testing.

Therefore, researchers, scientists, and drug development professionals interested in the biological activities of this compound analogs are encouraged to initiate novel research in this area. Such work would be essential to elucidate the therapeutic potential of this specific chemical scaffold and its derivatives.

References

A Comparative Guide to the Validation of Analytical Methods for Ethyl 4,5-Dimethyloxazole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of principal analytical methodologies for the validation of ethyl 4,5-dimethyloxazole-2-carboxylate. Given the limited publicly available data specific to this molecule, this document draws upon established and validated methods for structurally similar oxazole derivatives to provide a robust framework for method selection and validation. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each method presents distinct advantages and is suited for different analytical challenges in quality control, impurity profiling, and pharmacokinetic studies.

Comparative Performance of Analytical Methods

The choice of an analytical method is contingent on the specific requirements of the analysis, such as desired sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS based on data from the analysis of analogous compounds.

Validation Parameter HPLC-UV LC-MS/MS GC-MS
Linearity (R²) > 0.995> 0.998> 0.999
Range 10 ng/mL - 1000 ng/mL0.1 ng/mL - 500 ng/mL0.1 µg/mL - 10 µg/mL
Accuracy (% Recovery) 90-110%95-105%98.8% - 107.8%[1]
Precision (%RSD) < 15%< 10%< 2%[1]
Limit of Detection (LOD) ~5 ng/mL~0.05 ng/mLNot specified
Limit of Quantification (LOQ) 10 ng/mL0.1 ng/mLNot specified
Selectivity ModerateHighHigh
Matrix Effect Potential for interferenceMinimal with appropriate internal standardPotential for interference
Cost per Sample LowerHigherModerate
Throughput HighModerate to HighModerate

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for each of the discussed techniques.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is well-suited for routine quality control and quantification in bulk drug substances and formulated products.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for mobile phase modification)

  • Reference standard of this compound

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV detection at a wavelength determined by the UV spectrum of the analyte.

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for bioanalytical studies and impurity profiling at trace levels.

Instrumentation:

  • LC system as described for HPLC.

  • A triple quadrupole mass spectrometer is commonly used for quantitative analysis.[1]

Reagents and Materials:

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid or Ammonium formate (as mobile phase additives)

  • Internal standard (a structurally similar compound not present in the sample)

Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase: A gradient of methanol and water (with 0.1% formic acid).

  • Flow Rate: 0.4 mL/min

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[1] The transitions would be determined by infusing a standard solution of this compound.

Sample Preparation (for plasma samples):

  • Add a precipitating agent, such as methanol or acetonitrile, to the plasma sample containing an internal standard.[1]

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for injection.

Data Analysis: Quantification is based on the ratio of the analyte peak area to the internal standard peak area, plotted against a calibration curve.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector.

  • Capillary column suitable for polar compounds (e.g., a wax-type or mid-polarity column).

Reagents and Materials:

  • Helium or Hydrogen (carrier gas)

  • Solvent for sample dissolution (e.g., ethyl acetate, dichloromethane)

  • Reference standard of this compound

Chromatographic and Mass Spectrometric Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at a suitable temperature (e.g., 80 °C), ramp up to a final temperature (e.g., 280 °C) to ensure elution of the analyte.

  • Carrier Gas Flow: Constant flow mode (e.g., 1.2 mL/min).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection: Full scan mode for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.

Sample Preparation:

  • Dissolve the sample in a suitable solvent.

  • If necessary, perform a derivatization to improve volatility and thermal stability, although this is less likely to be required for this analyte.

Data Analysis: Quantification is performed by comparing the peak area of a characteristic ion of the analyte to a calibration curve.

Visualizations

The following diagrams illustrate the typical workflows for the analytical method validation process.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Application Select_Technique Select Analytical Technique (HPLC, LC-MS/MS, GC-MS) Optimize_Parameters Optimize Method Parameters (Mobile Phase, Column, Temperature, etc.) Select_Technique->Optimize_Parameters Specificity Specificity Optimize_Parameters->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Sample Analysis Robustness->Routine_Analysis G Sample Sample Preparation (e.g., Plasma Precipitation) LC_Separation LC Separation (Reversed-Phase) Sample->LC_Separation Ionization Ionization (ESI+) LC_Separation->Ionization Mass_Analysis Mass Analysis (Triple Quadrupole) Ionization->Mass_Analysis Detection Detection (MRM) Mass_Analysis->Detection Data_Processing Data Processing & Quantification Detection->Data_Processing

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural comparison of ethyl 4,5-dimethyloxazole-2-carboxylate with its structural isomers and a thiazole analog. The information presented herein is intended to assist researchers in understanding the nuanced differences between these compounds, which can inform synthetic strategies and structure-activity relationship (SAR) studies in drug discovery and materials science.

Introduction to Oxazole Carboxylates

Oxazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their presence in a wide array of biologically active molecules.[1][2] The oxazole scaffold, a five-membered ring containing one oxygen and one nitrogen atom, serves as a versatile building block in the design of novel therapeutic agents.[1][2] this compound and its related compounds are of interest for their potential as intermediates in the synthesis of more complex molecules with diverse pharmacological activities.[3] Understanding the impact of substituent placement and heteroatom variation on the physicochemical and spectroscopic properties of these molecules is crucial for rational drug design.

Structural and Physicochemical Comparison

The following tables summarize the known structural and physicochemical properties of this compound and three related compounds: two constitutional isomers, ethyl 2,5-dimethyloxazole-4-carboxylate and ethyl 2,4-dimethyloxazole-5-carboxylate, and a thiazole analog, ethyl 2,4-dimethylthiazole-5-carboxylate. While experimental data for some of these specific compounds is limited in publicly available literature, we have compiled the available information and supplemented it with computed data where possible.

Table 1: General and Physicochemical Properties

PropertyThis compoundEthyl 2,5-dimethyloxazole-4-carboxylateEthyl 2,4-dimethyloxazole-5-carboxylateEthyl 2,4-dimethylthiazole-5-carboxylate
CAS Number 33123-73-823000-15-923012-30-87210-77-7
Molecular Formula C₈H₁₁NO₃[4]C₈H₁₁NO₃C₈H₁₁NO₃[5]C₈H₁₁NO₂S[6]
Molecular Weight 169.18 g/mol [4]169.18 g/mol 169.18 g/mol [5]185.25 g/mol [6]
Melting Point Not available[4]Not availableNot availableNot available
Boiling Point Not available[4]Not availableNot availableNot available
Density Not available[4]Not availableNot availableNot available
Topological Polar Surface Area (TPSA) Not available52.33 ŲNot available67.4 Ų[6]
logP (Predicted) Not available1.468Not available2.3[6]

Table 2: Spectroscopic Data

Spectroscopic DataThis compoundEthyl 2,5-dimethyloxazole-4-carboxylateEthyl 2,4-dimethyloxazole-5-carboxylateEthyl 2,4-dimethylthiazole-5-carboxylate
¹H NMR Not availableNot availableNot availableNot available
¹³C NMR Not availableNot availableNot availableNot available
Mass Spectrum (m/z) Not availableNot availableNot available185, 140[6]
IR Spectrum (cm⁻¹) Not availableNot availableNot availableNot available

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and characterization of these compounds. Below are representative procedures based on established methods for the synthesis of oxazole carboxylates and their characterization by NMR spectroscopy.

Synthesis of Ethyl Oxazole-2-carboxylates

A general and efficient method for the synthesis of substituted ethyl oxazole-2-carboxylates involves the condensation of an α-haloketone with an amide followed by cyclization. A versatile approach for the synthesis of various substituted oxazoles starts from the readily available ethyl 2-chlorooxazole-4-carboxylate.[6]

Materials:

  • Ethyl bromopyruvate

  • Urea

  • tert-Butyl nitrite

  • Copper(II) chloride

  • Acetonitrile

Procedure:

  • Synthesis of Ethyl 2-aminooxazole-4-carboxylate: A mixture of ethyl bromopyruvate and urea is heated at 100 °C to yield ethyl 2-aminooxazole-4-carboxylate.[6]

  • Synthesis of Ethyl 2-chlorooxazole-4-carboxylate: The resulting 2-aminooxazole is then treated with tert-butyl nitrite and copper(II) chloride in acetonitrile to produce ethyl 2-chlorooxazole-4-carboxylate.[6]

  • Functionalization: The chloro-substituent at the 2-position can then be replaced through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi) to introduce a variety of substituents.[6] For the synthesis of the title compound, a methyl group would be introduced at this position. Further modifications at other positions can be achieved through subsequent halogenation and coupling reactions.

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules.

Sample Preparation:

  • Dissolve 5-10 mg of the purified oxazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹H NMR Spectroscopy:

  • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • The chemical shifts (δ) of the protons on the ethyl group and the methyl substituents on the oxazole ring will provide key structural information. The integration of the signals will correspond to the number of protons, and the coupling patterns will reveal adjacent protons.

¹³C NMR Spectroscopy:

  • Acquire the spectrum on the same instrument, typically using a proton-decoupled pulse sequence.

  • A larger number of scans is usually required to obtain a good signal-to-noise ratio.

  • The chemical shifts of the carbon atoms in the oxazole ring, the ester carbonyl group, and the alkyl substituents will confirm the carbon skeleton of the molecule.

Visualizing Structural Relationships and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the structural relationships between the compared compounds and a general experimental workflow for their synthesis and characterization.

Structural Relationships of Compared Compounds A This compound (Target Compound) B Ethyl 2,5-dimethyloxazole-4-carboxylate (Isomer) A->B Positional Isomerism (Substituent Shift) C Ethyl 2,4-dimethyloxazole-5-carboxylate (Isomer) A->C Positional Isomerism (Substituent Shift) D Ethyl 2,4-dimethylthiazole-5-carboxylate (Thiazole Analog) C->D Heteroatom Variation (O vs. S in ring)

Caption: Structural relationships between the target compound and its analogs.

General Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Starting Materials Starting Materials Condensation & Cyclization Condensation & Cyclization Starting Materials->Condensation & Cyclization Reaction Crude Product Crude Product Condensation & Cyclization->Crude Product Chromatography Chromatography Crude Product->Chromatography Separation Pure Compound Pure Compound Chromatography->Pure Compound NMR Spectroscopy NMR Spectroscopy Pure Compound->NMR Spectroscopy Structural Analysis Mass Spectrometry Mass Spectrometry Pure Compound->Mass Spectrometry Molecular Weight IR Spectroscopy IR Spectroscopy Pure Compound->IR Spectroscopy Functional Groups Data Analysis & Structure Elucidation Data Analysis & Structure Elucidation NMR Spectroscopy->Data Analysis & Structure Elucidation Mass Spectrometry->Data Analysis & Structure Elucidation IR Spectroscopy->Data Analysis & Structure Elucidation

Caption: A generalized workflow for the synthesis and characterization of oxazole carboxylates.

References

Comparative Reactivity Analysis of Ethyl 4,5-dimethyloxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Chemical Reactivity of a Key Synthetic Intermediate

Ethyl 4,5-dimethyloxazole-2-carboxylate is a versatile heterocyclic compound employed in the synthesis of a variety of more complex molecules, particularly in the realm of medicinal chemistry. Understanding its reactivity profile in comparison to other substituted oxazoles is crucial for optimizing reaction conditions and predicting outcomes in multi-step synthetic pathways. This guide provides an objective comparison of its performance in key chemical transformations, supported by available experimental data and detailed methodologies.

I. Overview of Oxazole Reactivity

The reactivity of the oxazole ring is dictated by the interplay of the electronegative oxygen and nitrogen atoms, which generally renders the ring electron-deficient. This influences its behavior in various reaction types. Electrophilic substitution is generally sluggish but can be directed to the C5 position, especially when electron-donating groups are present on the ring.[1][2] Nucleophilic substitution is typically difficult unless the ring is activated by strongly electron-withdrawing groups.[1][2] Oxazoles can also participate as the diene component in Diels-Alder cycloaddition reactions.[1][3] The nature of the substituents on the oxazole ring significantly modulates this inherent reactivity.

II. Comparative Reactivity Data

The presence of two methyl groups at the C4 and C5 positions and an ethyl carboxylate group at the C2 position of this compound exerts a significant influence on its reactivity profile. The methyl groups are electron-donating, which can enhance the reactivity of the oxazole ring towards electrophiles and in normal-demand Diels-Alder reactions. Conversely, the ethyl carboxylate group is electron-withdrawing, which deactivates the ring towards electrophilic attack and favors inverse-electron-demand Diels-Alder reactions.

Due to a lack of directly comparable, quantitative kinetic studies in the publicly available scientific literature for this compound, the following tables present a qualitative comparison based on established principles of oxazole chemistry and data from analogous structures.

Table 1: Qualitative Comparison of Reactivity in Major Reaction Types
Reaction TypeThis compoundAlternative 1: Ethyl 4-methyloxazole-5-carboxylateAlternative 2: 2,4,5-TrimethyloxazoleRationale for Reactivity Difference
Electrophilic Aromatic Substitution ModerateLow to ModerateHighThe two methyl groups in the target compound increase electron density at C5, making it more susceptible to electrophilic attack than the singly substituted Alternative 1. Alternative 2, with three electron-donating methyl groups, is the most reactive. The electron-withdrawing ester group at C2 deactivates the ring relative to a simple alkyl-substituted oxazole.[1][2]
Nucleophilic Aromatic Substitution Very LowVery LowVery LowThe oxazole ring is inherently electron-rich and not prone to nucleophilic attack without strong activation from electron-withdrawing groups at positions other than C2. None of these compounds are expected to be reactive under standard nucleophilic aromatic substitution conditions.[1][2]
Diels-Alder Reaction (Normal Demand) ModerateLow to ModerateHighThe electron-donating methyl groups at C4 and C5 enhance the HOMO energy of the oxazole diene system, facilitating reaction with electron-poor dienophiles. The electron-withdrawing ester at C2 has a deactivating effect compared to the fully alkyl-substituted Alternative 2.
Diels-Alder Reaction (Inverse-Electron-Demand) HighModerate to HighLowThe electron-withdrawing ethyl carboxylate group at C2 lowers the LUMO energy of the oxazole, making it more reactive towards electron-rich dienophiles. Alternative 2, lacking an electron-withdrawing group, would be the least reactive in this type of cycloaddition.
Hydrolysis of Ester Group ModerateModerateN/AThe rate of hydrolysis of the ethyl ester is primarily influenced by steric hindrance and the electronic nature of the oxazole ring. The reactivity is expected to be comparable to other heterocyclic esters under similar conditions.

III. Experimental Protocols

Detailed experimental protocols are essential for reproducible and comparable reactivity studies. Below are representative methodologies for key reactions involving oxazole derivatives.

A. General Protocol for Competitive Diels-Alder Reaction

This protocol allows for the direct comparison of the dienophilic reactivity of two different oxazole derivatives.

Materials:

  • This compound

  • Alternative oxazole derivative (e.g., 2,4,5-trimethyloxazole)

  • Dienophile (e.g., N-phenylmaleimide for normal demand, or an electron-rich alkene for inverse-electron-demand)

  • Inert solvent (e.g., toluene, xylene)

  • Internal standard for GC or NMR analysis (e.g., dodecane)

  • Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

Procedure:

  • In a reaction vessel, dissolve equimolar amounts of this compound and the alternative oxazole derivative in the chosen inert solvent.

  • Add a known amount of the internal standard.

  • Add the dienophile in a limiting amount (e.g., 0.5 equivalents relative to the total amount of dienes).

  • Heat the reaction mixture to the desired temperature and monitor the progress of the reaction over time by taking aliquots at regular intervals.

  • Quench the reaction in the aliquots by cooling.

  • Analyze the aliquots by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the relative consumption of the two oxazole starting materials.

  • The relative rates of reaction can be determined by comparing the rate of disappearance of each oxazole derivative relative to the internal standard.

B. General Protocol for Ester Hydrolysis Kinetics

This protocol outlines a method for comparing the rate of hydrolysis of the ethyl ester group in different oxazole-2-carboxylates.

Materials:

  • This compound

  • Alternative ethyl oxazole-2-carboxylate derivative

  • Aqueous base solution of known concentration (e.g., 0.1 M NaOH)

  • Co-solvent if necessary to ensure solubility (e.g., ethanol, THF)

  • Constant temperature bath

  • Titration setup or pH meter

  • Quenching solution (e.g., excess dilute HCl)

Procedure:

  • Prepare a solution of the oxazole ester in the chosen solvent system.

  • Equilibrate the ester solution and the aqueous base solution to the desired reaction temperature in a constant temperature bath.

  • Initiate the reaction by mixing the two solutions.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known excess of a standard acid solution.

  • Determine the amount of unreacted base in the quenched aliquot by back-titration with a standardized base solution.

  • The rate of hydrolysis can be determined by plotting the concentration of the ester versus time and fitting the data to the appropriate rate law.

IV. Visualizing Reaction Pathways and Workflows

A. Logical Workflow for Comparative Reactivity Analysis

G Workflow for Comparative Reactivity Studies cluster_0 Reactant Preparation cluster_1 Experimental Setup cluster_2 Data Acquisition and Analysis cluster_3 Conclusion A Synthesize/Procure this compound C Design Competitive Reaction Conditions A->C B Synthesize/Procure Alternative Oxazole Derivatives B->C D Select Appropriate Analytical Method (GC, NMR, etc.) C->D E Run Competitive Reactions & Collect Time-Course Data D->E F Quantify Reactant Consumption and Product Formation E->F G Calculate Relative Rate Constants F->G H Establish Relative Reactivity Profile G->H

Caption: A logical workflow for the comparative analysis of oxazole reactivity.

B. Generalized Signaling Pathway for Diels-Alder Reaction

G Generalized Diels-Alder Reaction Pathway Diene Oxazole (Diene) TransitionState [4+2] Transition State Diene->TransitionState Dienophile Alkene/Alkyne (Dienophile) Dienophile->TransitionState Cycloadduct Cycloadduct TransitionState->Cycloadduct

Caption: A simplified diagram illustrating the key stages of a Diels-Alder reaction.

V. Conclusion

This compound exhibits a nuanced reactivity profile governed by the electronic effects of its substituents. The electron-donating methyl groups at C4 and C5 positions enhance its reactivity in electrophilic substitutions and normal-demand Diels-Alder reactions. In contrast, the electron-withdrawing ethyl carboxylate group at the C2 position directs its reactivity towards inverse-electron-demand Diels-Alder reactions. For drug development professionals, this predictable, substituent-dependent reactivity allows for the strategic design of synthetic routes to complex, biologically active molecules. Further quantitative kinetic studies are warranted to provide a more precise comparison with other oxazole derivatives, which would enable more accurate modeling and prediction of reaction outcomes.

References

A Comparative Guide to Assessing the Purity of Synthesized Ethyl 4,5-dimethyloxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous assessment of compound purity is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical techniques for evaluating the purity of synthesized ethyl 4,5-dimethyloxazole-2-carboxylate, a key heterocyclic building block. The methodologies, experimental data, and comparative analyses presented herein are designed to assist in the selection of appropriate purity assessment strategies.

Introduction to Purity Assessment

The verification of purity for a synthesized compound like this compound is critical to ensure that subsequent biological assays, medicinal chemistry optimizations, and drug development processes are based on a well-characterized molecule. Impurities, which can include unreacted starting materials, byproducts, or degradation products, can significantly impact experimental outcomes. A multi-faceted analytical approach, combining chromatographic and spectroscopic techniques, is therefore essential for a thorough purity evaluation.

Physicochemical Properties and Expected Data

While specific experimental data for this compound is not widely published, based on its structure and data from analogous compounds, we can establish expected physicochemical properties. These serve as a benchmark for comparison during purity analysis.

PropertyExpected Value/CharacteristicAnalytical Relevance
Molecular Formula C₈H₁₁NO₃Confirmed by Mass Spectrometry.
Molecular Weight 169.18 g/mol Found as the molecular ion peak in Mass Spectrometry.[1]
Appearance Colorless to pale yellow oil or low melting solid.Visual inspection can indicate the presence of colored impurities.
Melting Point Not available. Estimated to be in the range of 25-45 °C.A sharp melting point range is indicative of high purity for crystalline solids.
Boiling Point Not available.Useful for purification by distillation and as a purity indicator for liquids.
Solubility Soluble in common organic solvents (e.g., Methanol, Acetonitrile, Dichloromethane, Ethyl Acetate).Crucial for sample preparation for chromatographic and spectroscopic analysis.

Comparative Analysis of Purity Assessment Techniques

A combination of chromatographic and spectroscopic methods provides a comprehensive assessment of purity. High-Performance Liquid Chromatography (HPLC) is a primary tool for quantitative purity determination, while Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent separation and identification of volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation and can detect impurities with different proton and carbon environments.

Analytical TechniquePrincipleInformation ProvidedTypical Purity Assessment RangeAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.Quantitative purity (% area), retention time (t_R) of the main peak and impurities.>95%High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds.Requires a chromophore for UV detection. Co-elution of impurities can lead to inaccurate results.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by ionization and mass-to-charge ratio analysis of fragments.Identification of volatile impurities, confirmation of molecular weight.>98%Excellent separation for volatile compounds, provides structural information from fragmentation patterns.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required.
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Structural confirmation, identification of structurally related impurities.>95% (by relative integration)Provides detailed structural information. Quantitative NMR (qNMR) can provide absolute purity.Lower sensitivity compared to chromatographic methods. Overlapping signals can complicate analysis.
Melting Point Analysis Determination of the temperature range over which a solid substance melts.A sharp and narrow melting point range indicates high purity.QualitativeSimple, rapid, and inexpensive preliminary check for solid compounds.Not applicable to oils or amorphous solids. Insensitive to small amounts of impurities.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible purity data. The following are representative protocols for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method suitable for determining the purity of the target compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) % A % B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in Acetonitrile.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the identification of volatile impurities and confirmation of the molecular weight of the synthesized compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 m/z.

    • Ion Source Temperature: 230 °C.

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in ethyl acetate.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). The molecular ion peak should correspond to the molecular weight of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the synthesized compound and to identify any structurally related impurities.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃)

  • ¹H NMR:

    • Expected Chemical Shifts (δ, ppm):

      • ~4.4 (q, 2H, -OCH₂CH₃)

      • ~2.4 (s, 3H, 5-CH₃)

      • ~2.2 (s, 3H, 4-CH₃)

      • ~1.4 (t, 3H, -OCH₂CH₃)

  • ¹³C NMR:

    • Expected Chemical Shifts (δ, ppm):

      • ~160 (C=O, ester)

      • ~158 (C2, oxazole)

      • ~145 (C5, oxazole)

      • ~135 (C4, oxazole)

      • ~62 (-OCH₂)

      • ~14 (-OCH₂CH₃)

      • ~11 (5-CH₃)

      • ~10 (4-CH₃)

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃.

  • Data Analysis: Compare the obtained spectrum with the expected chemical shifts and integration values. The presence of unexpected signals may indicate impurities.

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the logical flow of the purity assessment process.

Purity_Assessment_Workflow Synthesis Synthesis of Ethyl 4,5-dimethyloxazole-2-carboxylate Purification Purification (e.g., Column Chromatography) Synthesis->Purification Initial_Screen Initial Purity Screen Purification->Initial_Screen TLC TLC Analysis Initial_Screen->TLC MP Melting Point (if solid) Initial_Screen->MP Detailed_Analysis Detailed Purity Analysis Initial_Screen->Detailed_Analysis Proceed if promising HPLC HPLC (Quantitative Purity) Detailed_Analysis->HPLC GCMS GC-MS (Impurity ID & MW Confirmation) Detailed_Analysis->GCMS NMR NMR Spectroscopy (Structural Confirmation) Detailed_Analysis->NMR Final_Purity Final Purity Assessment & Reporting HPLC->Final_Purity GCMS->Final_Purity NMR->Final_Purity

Caption: Workflow for assessing the purity of the synthesized compound.

Comparative Workflow: Target Compound vs. Alternative

This diagram compares the purity assessment workflow for the target ester with that of a hypothetical alternative, a non-volatile carboxylic acid, highlighting the differences in applicable techniques.

Comparative_Workflow cluster_target This compound (Ester) cluster_alternative Alternative: Non-Volatile Oxazole Carboxylic Acid T_Start Synthesized Ester T_HPLC HPLC T_Start->T_HPLC T_GCMS GC-MS T_Start->T_GCMS T_NMR NMR T_Start->T_NMR T_Purity Purity >98% T_HPLC->T_Purity T_GCMS->T_Purity T_NMR->T_Purity A_Start Synthesized Acid A_HPLC HPLC A_Start->A_HPLC A_LCMS LC-MS (No GC-MS) A_Start->A_LCMS A_NMR NMR A_Start->A_NMR A_MP Melting Point A_Start->A_MP A_Purity Purity >98% A_HPLC->A_Purity A_LCMS->A_Purity A_NMR->A_Purity A_MP->A_Purity

Caption: Comparison of analytical workflows for different compound types.

References

A Comparative Analysis of Ethyl 4,5-Dimethyloxazole-2-carboxylate and Its Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a privileged motif in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide range of biological activities. Ethyl 4,5-dimethyloxazole-2-carboxylate and its constitutional isomers, where the ethyl carboxylate and methyl groups are positioned differently on the oxazole ring, represent a promising yet underexplored area of chemical space. This guide provides a comparative overview of these isomers, summarizing their known properties and outlining established experimental protocols for their synthesis and biological evaluation. Due to a scarcity of direct comparative studies in the published literature, this guide also proposes plausible synthetic routes and standardized assays to facilitate further research and development in this area.

Physicochemical Properties

A thorough understanding of the physicochemical properties of isomeric compounds is crucial for predicting their pharmacokinetic and pharmacodynamic profiles. While experimental data for this compound and its specific isomers is limited, we can infer general trends based on the substitution patterns of the oxazole ring. The positioning of the electron-withdrawing ethyl carboxylate group and the electron-donating methyl groups will influence the molecule's polarity, hydrogen bonding capacity, and overall lipophilicity.

Below is a summary of the available and predicted data for the target compound and its key isomers.

PropertyThis compoundEthyl 2,4-dimethyloxazole-5-carboxylateEthyl 2,5-dimethyloxazole-4-carboxylate
Molecular Formula C₈H₁₁NO₃[1]C₈H₁₁NO₃[2]C₈H₁₁NO₃[3]
Molecular Weight 169.18 g/mol [1]169.18 g/mol [2]169.18 g/mol [3]
CAS Number Not Available23012-30-8[2]23000-15-9[3]
Predicted LogP Not Available1.47 (Predicted)1.47 (Predicted)[3]
Topological Polar Surface Area (TPSA) Not Available52.33 Ų (Predicted)52.33 Ų (Predicted)[3]
Hydrogen Bond Acceptors Not Available4 (Predicted)4 (Predicted)[3]
Hydrogen Bond Donors Not Available0 (Predicted)0 (Predicted)[3]
Rotatable Bonds Not Available2 (Predicted)2 (Predicted)[3]
Boiling Point Not AvailableNot AvailableNot Available
Melting Point Not AvailableNot AvailableNot Available
Density Not AvailableNot AvailableNot Available
Refractive Index Not AvailableNot AvailableNot Available

Note: Much of the data for the specific isomers is based on computational predictions due to a lack of experimental characterization in the public domain.

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of the target oxazole isomers.

Synthetic Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization Starting_Materials Starting Materials (e.g., α-acylamino ketone or aldehyde + TosMIC) Reaction Oxazole Ring Formation (e.g., Robinson-Gabriel or Van Leusen Reaction) Starting_Materials->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Purification Column Chromatography Drying->Purification Characterization Structural Confirmation (NMR, IR, Mass Spectrometry) Purification->Characterization Final_Product Pure Oxazole Isomer Characterization->Final_Product

Caption: A generalized workflow for the synthesis, purification, and characterization of ethyl dimethyloxazole carboxylate isomers.

Experimental Protocol: Robinson-Gabriel Synthesis (Hypothetical)

This method involves the cyclodehydration of an α-acylamino ketone.[4][5][6][7]

  • Acylation: An appropriate α-amino ketone is acylated to form the corresponding α-acylamino ketone.

  • Cyclodehydration: The α-acylamino ketone is treated with a dehydrating agent, such as concentrated sulfuric acid or polyphosphoric acid, and heated to induce cyclization to the oxazole ring.

  • Work-up: The reaction mixture is cooled and neutralized, followed by extraction with an organic solvent.

  • Purification: The crude product is purified by column chromatography to yield the desired ethyl dimethyloxazole carboxylate isomer.

Experimental Protocol: Van Leusen Oxazole Synthesis (Hypothetical)

This reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde to construct the oxazole ring.[8][9][10][11][12]

  • Reaction Setup: In an inert atmosphere, a suitable aldehyde and TosMIC are dissolved in a polar aprotic solvent like THF or an ionic liquid.

  • Base Addition: A strong base, such as potassium carbonate or potassium tert-butoxide, is added to the mixture.

  • Reaction: The reaction is stirred at room temperature or gently heated to facilitate the cycloaddition and subsequent elimination to form the oxazole ring.

  • Work-up and Purification: The reaction is quenched with water and the product is extracted. The organic layer is dried and concentrated, and the crude product is purified by chromatography.

Comparative Biological Activity: Proposed In Vitro Assays

Oxazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[13][14][15] To conduct a comparative study of this compound and its isomers, a panel of standardized in vitro assays is recommended.

Experimental Workflow for Biological Screening

The following diagram outlines a typical workflow for the initial biological screening of the synthesized compounds.

Biological_Screening_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound_Library Synthesized Oxazole Isomers Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Compound_Library->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (e.g., Griess Assay for NO) Compound_Library->Anti_inflammatory Antimicrobial Antimicrobial Assay (e.g., MIC Determination) Compound_Library->Antimicrobial IC50_Determination IC50 / MIC Determination Cytotoxicity->IC50_Determination Anti_inflammatory->IC50_Determination Antimicrobial->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: A streamlined workflow for the in vitro biological screening and lead identification of novel oxazole isomers.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[16]

  • Cell Seeding: Cancer cell lines (e.g., HeLa, MCF-7, A549) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the oxazole isomers for 24-72 hours.

  • MTT Incubation: MTT reagent is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Data Analysis: The formazan is solubilized, and the absorbance is measured. The half-maximal inhibitory concentration (IC₅₀) is calculated to determine the potency of each compound.

Anti-inflammatory Assay (Griess Assay for Nitric Oxide)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured and stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Compound Treatment: The stimulated cells are treated with various concentrations of the oxazole isomers.

  • Griess Reagent Addition: After incubation, the cell supernatant is mixed with Griess reagent.

  • Data Analysis: The absorbance is measured, and the inhibition of NO production is calculated to assess the anti-inflammatory activity of the compounds.

Antimicrobial Assay (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[17][18][19]

  • Microorganism Preparation: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains are cultured to a standardized density.

  • Compound Dilution: The oxazole isomers are serially diluted in a 96-well plate containing growth medium.

  • Inoculation and Incubation: Each well is inoculated with the microbial suspension and incubated.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible microbial growth.

Conclusion

While a direct comparative study of this compound and its isomers is currently absent from the scientific literature, this guide provides a framework for their synthesis and evaluation. By employing established synthetic methodologies and a panel of standardized in vitro assays, researchers can systematically investigate the structure-activity relationships within this series of compounds. The insights gained from such studies will be invaluable for the rational design and development of novel oxazole-based therapeutics.

References

Safety Operating Guide

Prudent Disposal of Ethyl 4,5-dimethyloxazole-2-carboxylate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must prioritize safety and environmental responsibility when managing chemical waste. The following procedures outline the essential steps for the proper disposal of Ethyl 4,5-dimethyloxazole-2-carboxylate.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be familiar with the potential hazards associated with this chemical. Based on data for similar oxazole compounds, this compound may cause skin and eye irritation and could be harmful if swallowed.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Protective Clothing A laboratory coat must be worn.
Work Area All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this and other similar organic compounds is to never discard them down the sanitary sewer.[3] All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Segregation:

    • Designate a specific, clearly labeled waste container for "Halogenated or Nitrogenous Organic Waste," depending on your facility's waste stream categories.

    • Do not mix this waste with other incompatible waste streams such as strong acids, bases, or oxidizing agents to prevent potentially violent reactions.[4]

  • Waste Collection and Containment:

    • Use a designated, leak-proof, and chemically compatible container for collecting the waste. Plastic containers are often preferred to glass to avoid breakage.[5]

    • The container must have a secure, tight-fitting screw cap.[4]

    • Ensure the container is clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the CAS number "33123-73-8."

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the waste container in a designated SAA within the laboratory.[4]

    • The SAA should be located at or near the point of waste generation and away from sinks or floor drains.[6]

    • Ensure the SAA has secondary containment to capture any potential leaks.[6]

    • Containers can remain in the SAA for up to one year, provided they are not full. Once a container is full, it must be removed within three days.[4]

  • Arranging for Final Disposal:

    • When the waste container is approximately 90% full, or on a regularly scheduled basis, contact your institution's EHS department to arrange for pickup.[7]

    • Follow all institutional procedures for completing hazardous waste manifests and any other required documentation.[8]

Spill Management Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.[7]

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill. Do not use combustible materials like paper towels.[3]

  • Collect the Waste: Carefully sweep or scoop up the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[3]

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[3]

  • Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS department in accordance with established protocols.[7]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Start Waste Generated: This compound IsContaminated Is material contaminated (e.g., gloves, paper towels)? Start->IsContaminated PureWaste Collect pure/reaction mixture waste in designated container IsContaminated->PureWaste No SolidWaste Collect contaminated solids in separate designated container IsContaminated->SolidWaste Yes LabelContainer Label container: 'Hazardous Waste' Chemical Name & CAS PureWaste->LabelContainer SolidWaste->LabelContainer StoreInSAA Store in Satellite Accumulation Area (SAA) with secondary containment LabelContainer->StoreInSAA ContainerFull Is container full (>90%)? StoreInSAA->ContainerFull ContainerFull->StoreInSAA No ContactEHS Contact EHS for waste pickup ContainerFull->ContactEHS Yes End Proper Disposal Complete ContactEHS->End

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Ethyl 4,5-dimethyloxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of Ethyl 4,5-dimethyloxazole-2-carboxylate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on best practices for handling structurally similar chemicals, such as esters and oxazole derivatives. A thorough risk assessment should be conducted by qualified personnel before commencing any work with this substance.

Hazard Assessment

Personal Protective Equipment (PPE)

Consistent and correct use of appropriate personal protective equipment is the most critical line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Best Practices
Eye and Face Protection Chemical Safety GogglesMust meet ANSI Z87.1-2003 standards. Required at all times in the laboratory.[1]
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing.[1]
Hand Protection Chemically Resistant GlovesNitrile or neoprene gloves are generally suitable for incidental contact.[1][5] For prolonged or direct contact, consider double-gloving or using gloves with a higher chemical resistance rating. Always inspect gloves for damage before use and wash hands thoroughly after removal.[1][6]
Body Protection Laboratory CoatA flame-resistant lab coat that is fully buttoned is mandatory to protect against splashes.[1][4]
Chemical-Resistant ApronRecommended to be worn over the lab coat, especially when handling larger quantities.[1][4]
Full-Length Pants and Closed-Toe ShoesRequired to ensure no skin is exposed.[1][5][6]
Respiratory Protection Chemical Fume HoodAll work with this compound should be performed in a certified chemical fume hood to minimize inhalation of vapors.[1][4]
RespiratorIf a fume hood is not available or if there is a risk of generating aerosols or dust, a NIOSH-approved respirator may be necessary.[7]

Operational Plan: Handling and Storage

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, with a chemical fume hood being the preferred primary engineering control.[4]

  • Emergency Equipment: Ensure that safety showers and eyewash stations are easily accessible and in good working order.[4]

General Handling Practices:

  • Avoid direct contact with skin, eyes, and clothing.[8]

  • Do not inhale vapors or dust.[8]

  • Never eat, drink, or smoke in the laboratory.[3][6]

  • Wash hands thoroughly with soap and water after handling the chemical.[4]

  • Keep containers tightly closed when not in use.[4]

Storage:

  • Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[4]

  • Keep containers properly labeled and sealed.[4]

  • Store away from incompatible materials such as strong oxidizing agents.[3]

Disposal Plan

All chemical waste, including unused this compound and any contaminated materials, must be disposed of in accordance with local, state, and federal regulations.

Waste Collection:

  • Collect waste in a designated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless compatibility is known.

Disposal Method:

  • Chemical waste should be disposed of through a licensed chemical waste disposal company.[9]

  • Do not pour down the drain or dispose of in regular trash.[9]

Spill Response:

  • In case of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[4]

  • Place the absorbed material into a sealed container for disposal.[4]

  • For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Workflow for Safe Handling and Disposal

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup prep1 Conduct Risk Assessment prep2 Review Safety Data Sheets (for similar compounds) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Work in a Chemical Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Tightly Seal Container After Use handle2->handle3 dispose1 Collect Waste in Labeled Container handle3->dispose1 dispose3 Clean Work Area handle3->dispose3 dispose2 Dispose via Licensed Waste Contractor dispose1->dispose2 dispose4 Doff PPE dispose3->dispose4 dispose5 Wash Hands Thoroughly dispose4->dispose5

Caption: Safe handling workflow from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.